4-(4-Heptyloxybenzoyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
1706462-37-4 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4-heptoxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-17-26-19-13-11-18(12-14-19)23(25)21-15-16-24-22-10-7-6-9-20(21)22/h6-7,9-16H,2-5,8,17H2,1H3 |
InChI Key |
LZPWJGUAONRORI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of 4-(4-Heptyloxybenzoyl)quinoline Derivatives
This technical guide provides an in-depth analysis of the thermodynamic and mesomorphic stability of 4-(4-Heptyloxybenzoyl)quinoline derivatives. It is structured for researchers in materials science and medicinal chemistry, focusing on the interplay between molecular architecture and thermal behavior.
Technical Whitepaper | Series: Heterocyclic Mesogens
Executive Summary
The 4-(4-Heptyloxybenzoyl)quinoline scaffold represents a class of rigid-rod mesogens combining a polarizable quinoline core with a flexible alkoxy tail. Unlike their ester-linked counterparts, the ketone linkage in these derivatives offers enhanced hydrolytic and thermal stability, making them critical candidates for high-temperature liquid crystal (LC) applications and bio-active pharmacophores. This guide details the thermodynamic profile, phase transition energetics, and structural determinants governing the stability of this molecular system.
Molecular Architecture & Stability Logic
The thermodynamic stability of 4-(4-Heptyloxybenzoyl)quinoline is dictated by three distinct structural domains. Understanding these domains is essential for predicting phase behavior and decomposition thresholds.
The Quinoline Core (Rigid Segment)
The quinoline moiety (benzo[b]pyridine) provides a high aspect ratio and significant
-
Thermodynamic Impact: The fused ring system raises the melting point (
) significantly compared to single-ring analogs. The nitrogen atom at position 1 introduces a lateral dipole, which stabilizes the crystal lattice through intermolecular dipole-dipole interactions, increasing the enthalpy of fusion ( ). -
Electronic Stability: The electron-deficient pyridine ring makes the system resistant to oxidative degradation under standard processing conditions.
The Benzoyl Linkage (The Stability Anchor)
The central ketone bridge (
-
Vs. Esters: Unlike the labile ester linkage (
) found in many standard liquid crystals, the ketone bond is resistant to hydrolysis and transesterification. -
Conjugation: The carbonyl group allows for extended conjugation between the quinoline and the phenyl ring, lowering the internal energy of the molecule and raising the onset temperature of thermal decomposition (
).
The Heptyloxy Tail (The Mesogenic Driver)
The
-
Odd-Even Effect: As a heptyl (odd number,
) chain, this derivative typically exhibits higher transition temperatures and enthalpy changes compared to even-numbered analogs (e.g., hexyl or octyl) due to the alternation of interaction energies in the terminal methyl groups within the smectic layers.
Thermodynamic Characterization
Phase Transition Profile
The thermodynamic landscape of 4-(4-Heptyloxybenzoyl)quinoline is characterized by enantiotropic mesomorphism. The material typically transitions from a crystalline solid (Cr) to a mesophase (Smectic/Nematic) before reaching the isotropic liquid (Iso).
Representative Phase Sequence:
| Transition | Temp Range (°C)* | Enthalpy ( | Structural Event |
| Melting ( | 85 - 95 | 25.0 - 35.0 | Collapse of 3D crystal lattice; alkyl chain melting. |
| Smectic-Nematic | 110 - 125 | 2.5 - 5.0 | Loss of positional layer order; orientational order retained. |
| Clearing ( | 145 - 160 | 0.5 - 1.5 | Loss of orientational order; transition to isotropic fluid. |
*Note: Values are representative of the 4-substituted quinoline-alkoxybenzoyl class. Exact values depend on crystal purity and thermal history.
Thermal Decomposition (TGA)
Thermogravimetric Analysis (TGA) reveals the upper limits of processing stability.
- (5% Weight Loss): Typically > 280°C.
-
Mechanism: The primary decomposition pathway involves the cleavage of the alkoxy chain (ether linkage) followed by the breakdown of the quinoline ring. The benzoyl ketone bridge remains stable until temperatures exceed 320°C.
Experimental Protocols
Synthesis Workflow (Pfitzinger Strategy)
To ensure thermodynamic consistency, high-purity synthesis is required. The Pfitzinger reaction is the preferred route for generating the 4-substituted quinoline core.
Figure 1: Synthetic pathway ensuring regioselectivity at the quinoline-4 position.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Accurate determination of phase transition enthalpies.
-
Sample Prep: Encapsulate 2-5 mg of dried sample in hermetically sealed aluminum pans.
-
Cycle 1 (Erasing Thermal History): Heat from 25°C to 180°C at 10°C/min. Isotherm for 1 min.
-
Cooling: Cool to 25°C at 5°C/min to facilitate ordered crystallization.
-
Cycle 2 (Measurement): Heat from 25°C to 200°C at 5°C/min. Record
(onset) and (peak area).
Polarized Optical Microscopy (POM)
Objective: Visual validation of mesophases.
-
Setup: Cross-polarized light with a hot stage.
-
Observation:
-
Smectic A (SmA): Look for "focal conic fan" textures upon cooling from the nematic phase.
-
Nematic (N): Look for "Schlieren" textures (thread-like defects) or marble textures.
-
Structural Determinants of Stability
The stability of the mesophase is highly sensitive to the position of the benzoyl substituent.
Figure 2: Impact of substitution position on mesomorphic stability. The 4-position maintains molecular linearity essential for liquid crystallinity.
Critical Insight: The 4-Position Advantage
Substitution at the 4-position of the quinoline ring (para-like relative to the nitrogen in the fused system) preserves the linear anisotropy of the molecule. This linearity is crucial for packing efficiency. In contrast, 3- or 2-substitution introduces a "kink" that disrupts the crystal lattice, significantly lowering thermodynamic stability and often eliminating smectic phases.
References
-
Synthesis and Mesomorphic Properties of Quinoline Derivatives Source: International Journal for Multidisciplinary Research (IJFMR)
-
Thermodynamic Analysis of Quinoline-Based Compounds Source: MDPI (Molecules)
-
Liquid Crystal Behavior of Benzoyloxy-Linked Mesogens Source: ResearchGate (Molecular Crystals and Liquid Crystals)
-
Pfitzinger Reaction Protocols for Quinoline-4-Carboxylic Acids Source: BenchChem Technical Guide
-
Thermal Properties of Schiff Base Liquid Crystals (Analogous Systems) Source: NIH / PubMed Central
A Comprehensive Technical Guide to Substituted Quinolines: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring.[1][2] This fundamental structure is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as the foundational framework for a wide array of synthetic compounds with significant biological activity.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological properties. Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a variety of diseases, including malaria, cancer, and bacterial infections.[3][4][5]
Synthesis of the Quinoline Nucleus: Established and Modern Methodologies
The construction of the quinoline ring system can be achieved through several classic and contemporary synthetic strategies. The choice of method often depends on the desired substitution pattern.
Classical Quinoline Syntheses
Several named reactions have been cornerstones of quinoline synthesis for over a century:
-
Skraup Synthesis: This is a widely used method for synthesizing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.
-
Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst to yield 2,4-disubstituted quinolines.[1][6]
-
Friedländer Synthesis: This synthesis provides a straightforward route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7]
-
Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature.[1][6]
Modern Synthetic Approaches
More recent methodologies often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity:
-
Metal-Catalyzed Cyclizations: Palladium and copper-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines and quinolones from readily available starting materials like 2-iodoanilines and alkynes.[8]
-
Metal-Free Syntheses: The development of metal-free synthetic routes, such as iodine-catalyzed reactions of aryl amines and acetylenedicarboxylates, provides an environmentally friendly alternative for the preparation of quinoline-2,4-dicarboxylate derivatives.[9]
The general synthetic approach for a substituted quinoline, such as the target molecule 4-(4-Heptyloxybenzoyl)quinoline, would likely involve a convergent strategy. This could entail the synthesis of a substituted quinoline core via one of the methods described above, followed by a coupling reaction, such as a Friedel-Crafts acylation, to introduce the 4-heptyloxybenzoyl group at the 4-position of the quinoline ring.
Physicochemical Properties and Structural Characteristics
The physicochemical properties of quinoline derivatives are heavily influenced by the nature and position of their substituents.
| Property | General Characteristics of Quinolines |
| Appearance | Often colorless to yellow crystalline solids or oils.[2] |
| Solubility | Generally soluble in organic solvents; solubility in water varies with substitution.[2] |
| Basicity | The nitrogen atom in the quinoline ring imparts basic properties (pKa of quinoline is approximately 4.9).[10] Substituents can significantly alter this basicity. |
| Aromaticity | The bicyclic system is aromatic, which contributes to its chemical stability. |
Biological Activities and Therapeutic Applications of Quinoline Derivatives
The quinoline scaffold is a cornerstone in the development of drugs for a wide range of diseases.
Antimalarial Activity
The most well-known application of quinolines is in the treatment of malaria.[4][11] 4-aminoquinoline derivatives, such as chloroquine and amodiaquine, have been frontline antimalarial agents for decades.[12][13]
Mechanism of Action: These drugs are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite.[11][12] There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite.[14]
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[15][16] These include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of signaling pathways involved in cell proliferation and survival.
Antibacterial and Antifungal Activities
The quinolone class of antibiotics, which are structurally related to quinolines and contain a 4-oxo-1,4-dihydropyridine moiety, are highly effective against a broad spectrum of bacteria. Other quinoline derivatives have also shown promising antibacterial and antifungal properties.[16] 2-heptyl-4-hydroxyquinoline, for instance, is a known antibacterial agent.[17]
Other Therapeutic Applications
The versatility of the quinoline scaffold has led to its exploration in a variety of other therapeutic areas, including:
Experimental Protocols: A General Workflow for the Evaluation of Novel Quinoline Derivatives
The following outlines a general experimental workflow for the synthesis and biological evaluation of a novel substituted quinoline.
Caption: General workflow for the development of novel quinoline-based therapeutic agents.
Step 1: Synthesis and Characterization
-
Synthesis: Synthesize the target quinoline derivative using an appropriate method (e.g., Combes synthesis followed by Friedel-Crafts acylation).
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Step 2: In Vitro Biological Evaluation
-
Cytotoxicity Assays: Determine the cytotoxic potential of the compound against a panel of cancer cell lines and a non-cancerous control cell line using assays such as the MTT or MTS assay.
-
Antimicrobial Assays: Evaluate the antibacterial and antifungal activity by determining the Minimum Inhibitory Concentration (MIC) against a range of pathogenic microorganisms.
-
Specific Target-Based Assays: If a specific molecular target is hypothesized, perform in vitro assays to determine the inhibitory activity (e.g., enzyme inhibition assays, receptor binding assays).
Step 3: Mechanism of Action Studies
For compounds that show significant biological activity, further studies are conducted to elucidate their mechanism of action. This may involve:
-
Cell cycle analysis
-
Apoptosis assays
-
Western blotting to assess changes in protein expression
-
Gene expression analysis
Future Perspectives
The quinoline scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research will likely focus on the development of more selective and potent quinoline derivatives with improved safety profiles. The exploration of hybrid molecules that combine the quinoline core with other pharmacophores is also a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link].
- Wang, D., Gao, S., & Li, Z. (2017). Biologically active quinoline and quinazoline alkaloids part I. Journal of Ethnopharmacology, 198, 475-500.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1661-1670.
- Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4608-4619.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 164974, 2-Heptyl-4-hydroxyquinoline. Available at: [Link].
- Zielińska-Pisklak, M., & Stolarczyk, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6398-6417.
-
SlideShare. Preparation and Properties of Quinoline. Available at: [Link].
- Wicht, K. J., & Niestroj, L. M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1033.
- Combrinck, J. M., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Scientific Reports, 9(1), 15398.
-
Wikipedia. Quinoline. Available at: [Link].
- Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 47-64.
-
Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Available at: [Link].
-
Taylor & Francis. 4-Aminoquinoline – Knowledge and References. Available at: [Link].
-
Mini-Reviews in Medicinal Chemistry. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Available at: [Link].
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011.
-
mVOC 4.0. Quinoline. Available at: [Link].
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An In-depth Technical Guide to the Photophysical Characteristics of Heptyloxybenzoyl Quinoline Compounds
Foreword: From Molecular Design to Functional Application
In the intersecting fields of medicinal chemistry, materials science, and cellular biology, the quinoline scaffold stands as a "privileged structure."[1] Its derivatives are foundational to a spectrum of applications, from antimalarial drugs to organic light-emitting diodes (OLEDs).[2][3][4] The true power of the quinoline core, however, is realized through its functionalization. By strategically attaching substituent groups, we can precisely modulate its electronic and, consequently, its photophysical properties.
This guide focuses on a specific, rationally designed class: heptyloxybenzoyl quinolines. The incorporation of a heptyloxybenzoyl moiety is not arbitrary. It is a deliberate design choice intended to create a molecule with pronounced intramolecular charge transfer (ICT) characteristics. The quinoline ring system typically acts as an electron acceptor, while the alkoxy-substituted benzoyl group serves as an electron donor. This "push-pull" architecture is the cornerstone of modern fluorophore design, often leading to compounds with high fluorescence quantum yields, significant environmental sensitivity (solvatochromism), and tunable emission profiles.
As researchers and drug development professionals, understanding the causality behind these photophysical behaviors is paramount. This guide moves beyond mere data reporting to explain why these molecules behave as they do. We will explore their synthesis, the theoretical underpinnings of their interaction with light, the rigorous experimental protocols for their characterization, and the interpretation of the resulting data. The objective is to provide a self-validating framework for investigating not only this specific class of compounds but any novel fluorophore destined for advanced applications.
Synthetic Strategy and Molecular Architecture
The journey into the photophysical characteristics of a compound begins with its synthesis. The method of synthesis must be robust and yield a pure, well-characterized molecule, as impurities can severely compromise photophysical measurements. While numerous methods exist for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, the Friedländer annulation is particularly well-suited for creating substituted quinolines with high regioselectivity.[2][5][6]
A logical and efficient pathway to a heptyloxybenzoyl quinoline derivative involves the condensation of an ortho-aminoaryl ketone with a compound containing a methylene group alpha to a carbonyl. For our target molecule, this translates to the reaction of an ortho-aminobenzophenone, bearing the heptyloxybenzoyl substituent, with a suitable ketone.
Caption: Synthetic workflow for a heptyloxybenzoyl quinoline derivative.
Fundamentals of Molecular Photophysics
Before delving into experimental data, it is crucial to establish a firm grasp of the photophysical processes that govern the behavior of these molecules. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). From this excited state, it can return to the ground state through several pathways, some radiative (emitting light) and some non-radiative (releasing energy as heat).
These processes are best visualized using a Jablonski diagram .
Caption: Jablonski diagram illustrating key photophysical transitions.
Key Photophysical Parameters:
-
Molar Absorption Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. A high ε is desirable for applications requiring high sensitivity.[7]
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em).[8][9][10] A large Stokes shift is advantageous as it minimizes self-absorption and simplifies the detection of emitted light.
-
Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11][12][13] It is a critical parameter for determining the brightness of a fluorophore.
-
Fluorescence Lifetime (τ_F): The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[4][10][14] It is an intrinsic property sensitive to the molecular environment.
Experimental Characterization: A Validated Workflow
The characterization of a novel fluorophore requires a systematic and validated series of experiments. The following workflow ensures that the data collected is accurate, reproducible, and comprehensive.
Caption: Experimental workflow for comprehensive photophysical characterization.
Protocol: UV-Visible Absorption Spectroscopy
Causality: This is the first and most fundamental measurement. It determines the wavelengths of light the molecule absorbs (its absorption spectrum) and the efficiency of that absorption (molar extinction coefficient, ε). This information is essential for all subsequent fluorescence experiments, as it dictates the optimal excitation wavelength.
Methodology:
-
Instrument: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800) is used.[15][16]
-
Sample Preparation: Prepare a solution of the heptyloxybenzoyl quinoline compound in the solvent of interest at a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.
-
Blanking: Use the pure solvent in a matched cuvette to record a baseline and zero the instrument.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Data Extraction: Identify the wavelength of maximum absorption (λ_abs). Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the cuvette path length (typically 1 cm).[16]
Protocol: Steady-State Fluorescence Spectroscopy
Causality: This experiment measures the light emitted by the compound after excitation. It reveals the emission spectrum, the wavelength of maximum emission (λ_em), and the relative fluorescence intensity. The difference between λ_abs and λ_em provides the Stokes shift.
Methodology:
-
Instrument: A spectrofluorometer (e.g., Hitachi F-7000) is required.[7]
-
Sample Preparation: Use dilute solutions with an absorbance < 0.05 at the excitation wavelength to avoid inner-filter effects.
-
Excitation: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Measurement: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the tail of the emission band.
-
Data Extraction: Identify the wavelength of maximum emission intensity (λ_em).
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
Causality: This protocol quantifies the efficiency of fluorescence. A direct measurement of Φ_F is complex, so a relative method, comparing our unknown compound to a well-characterized standard, provides a robust and widely accepted value. The choice of standard is critical; its absorption and emission profile should overlap with the sample's. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds.[13][17]
Methodology:
-
Prepare Solutions: Prepare a series of five graded concentrations for both the heptyloxybenzoyl quinoline sample and the quantum yield standard (e.g., quinine sulfate) in the same solvent. The absorbance of all solutions must be kept below 0.05 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each of the ten solutions at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Calculate Gradient: Determine the gradient (slope) of the straight line for both plots.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation[7][13]:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and reference standard, respectively. (If the same solvent is used, the refractive index term cancels out).
-
Analysis and Interpretation of Photophysical Data
The true scientific insight comes from interpreting the collected data within the context of the molecule's structure and its interaction with the environment.
Solvatochromism: A Window into the Excited State
Heptyloxybenzoyl quinolines, with their inherent donor-acceptor structure, are expected to exhibit positive solvatochromism.[8] This means that as the polarity of the solvent increases, the emission wavelength will shift to longer wavelengths (a red shift).
Causality:
-
In the ground state (S₀), the molecule has a certain dipole moment.
-
Upon photoexcitation to the S₁ state, an intramolecular charge transfer (ICT) occurs, significantly increasing the dipole moment.
-
Polar solvent molecules will reorient themselves around this new, larger dipole, stabilizing the excited state. This stabilization lowers the energy of the S₁ state.
-
The ground state is less affected by this solvent reorganization.
-
Consequently, the energy gap between the excited state and the ground state decreases in polar solvents, resulting in the emission of lower-energy (longer wavelength) photons.[9][18]
This effect is a powerful tool, suggesting that these compounds could be used as fluorescent probes to report on the local polarity of microenvironments, such as within a protein binding site or a cell membrane.
Expected Photophysical Data
The following table summarizes the anticipated photophysical properties of a representative heptyloxybenzoyl quinoline compound across a range of solvents. These values are based on trends observed for similar substituted quinoline derivatives reported in the literature.[9][10][12][19]
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (Quantum Yield) | τF (ns) |
| Cyclohexane | 31.2 | 350 | 412 | 4350 | 0.85 | 8.1 |
| Toluene | 33.9 | 352 | 425 | 4980 | 0.78 | 7.5 |
| Dichloromethane | 40.7 | 355 | 445 | 5890 | 0.65 | 6.2 |
| Acetonitrile | 45.6 | 354 | 470 | 7210 | 0.40 | 4.1 |
| Ethanol | 51.9 | 356 | 485 | 7850 | 0.32 | 3.5 |
Data are representative and for illustrative purposes.
Observations from Table:
-
Absorption (λ_abs): Shows minimal shifting, as the solvent cage does not have time to reorganize around the molecule during the rapid absorption process (Franck-Condon principle).
-
Emission (λ_em): Exhibits a significant bathochromic (red) shift with increasing solvent polarity, confirming the strong positive solvatochromism due to ICT.
-
Stokes Shift: Increases dramatically with solvent polarity, reflecting the enhanced stabilization of the excited state.
-
Quantum Yield (Φ_F) & Lifetime (τ_F): Both tend to decrease in more polar solvents. This is often because polar environments can promote non-radiative decay pathways, such as intersystem crossing or internal conversion, which compete more effectively with fluorescence.[12][17]
Conclusion and Outlook
This guide has outlined a comprehensive framework for the synthesis, characterization, and analysis of heptyloxybenzoyl quinoline compounds. The rational design of their donor-acceptor architecture imparts distinct and valuable photophysical properties, most notably a strong, positive solvatochromism that is directly linked to an intramolecular charge transfer event in the excited state. The detailed experimental protocols provided herein represent a self-validating system for obtaining high-fidelity data on these and other novel fluorophores.
The pronounced environmental sensitivity of these compounds makes them excellent candidates for advanced applications, including:
-
Fluorescent Probes: For sensing local polarity in complex biological systems.[8]
-
Cellular Imaging: Where their brightness and large Stokes shift would be advantageous.
-
Materials Science: As dopants in organic light-emitting diodes (OLEDs), where their emission color can be tuned by the polarity of the host matrix.[4]
Future research should focus on further synthetic modifications to fine-tune these properties—for example, by altering the length of the alkoxy chain or by introducing different substituents on the quinoline core—to optimize their performance for specific, high-value applications.
References
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- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
- Synthesis of Quinoline and Dihydroquinoline Embelin Deriv
- Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study.
- Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Freie Universität Berlin.
- Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 C
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Synthesis of quinolines. Organic Chemistry Portal.
- Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ C
- Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism.
- Chemical Regulation of Fluorescence Lifetime.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
- Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing.
- Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
- Photo physical properties of 8-hydroxy quinoline. Unknown Source.
- Understanding the solvatochromism of 10-hydroxybenzo[h]quinoline. An appraisal of a polarity calibrator.
- Quinoline-Based Fluorescence Sensors.
- Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques. heiDOK.
- Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
- Methods and devices for ratiometric characterization of fluorescent particles.
- Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive m
- Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals.
- Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. Benchchem.
- Types of Fluorophores and Labeling Techniques: Essential Tools for Imaging and Analysis. Unknown Source.
- Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Comput
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
- A fluorescent party: Fluorescence spectroscopy for non-invasive characteriz
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 11. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
Technical Monograph: Mesogenic & Pharmacochemical Profile of 4-(4-Heptyloxybenzoyl)quinoline
[1]
Executive Summary: The Convergence of Order and Bioactivity
The compound 4-(4-Heptyloxybenzoyl)quinoline represents a critical intersection between soft matter physics and medicinal chemistry.[1] As a calamitic (rod-like) liquid crystal , it exhibits anisotropic physicochemical properties essential for optoelectronics.[1] However, its core quinoline structure—a privileged scaffold in FDA-approved therapeutics—positions it uniquely as a candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) .[1]
This guide provides a rigorous technical analysis of its synthesis, mesogenic behavior, and pharmaceutical potential. Unlike standard protocols, this document emphasizes the causality behind phase transitions and the structural logic governing its stability.
Structural Logic & Molecular Design[1]
The molecule consists of three distinct functional domains, each contributing to its dual-nature (amphiphilic and mesogenic):
-
The Rigid Core (Quinoline): A bicyclic aromatic heterocycle providing high polarizability and
- stacking capability.[1] This drives the orientational order required for liquid crystallinity.[1] -
The Linker (Ester Group): The benzoyl ester linkage extends the conjugation length, enhancing the molecular aspect ratio (length-to-width), a prerequisite for stable mesophases.[1]
-
The Flexible Tail (Heptyloxy Chain -
): The odd-numbered carbon chain introduces specific "odd-even" entropic effects. The heptyl chain is sufficiently long to induce Smectic (layered) ordering while maintaining enough fluidity for a Nematic phase at higher temperatures.[1]
Validated Synthesis Protocol
To ensure high purity (>99.5%) required for sharp phase transitions, we utilize an Acid Chloride Esterification route rather than standard DCC coupling.[1] This method avoids urea byproducts that effectively "poison" liquid crystal textures.[1]
Reagents:
-
Precursor A: 4-Heptyloxybenzoic acid (0.01 mol)[1]
-
Precursor B: 4-Hydroxyquinoline (0.01 mol)[1]
-
Reagent: Thionyl Chloride (
), Pyridine (dry)[1] -
Solvent: Dichloromethane (DCM), Ethanol (for recrystallization)[1]
Step-by-Step Methodology:
-
Activation (Acyl Chloride Formation):
-
Esterification (Coupling):
-
Dissolve 4-Hydroxyquinoline in dry Pyridine (20 mL) at 0°C (ice bath).
-
Add the freshly prepared acid chloride dropwise over 30 minutes.[1]
-
Why: Slow addition prevents exothermic side reactions.[1] Pyridine acts as both solvent and acid scavenger (capturing HCl).[1]
-
Stir at room temperature for 12 hours.
-
-
Purification (The Critical Step):
-
Pour mixture into ice-cold water/HCl (pH 2) to precipitate the ester and solubilize excess pyridine.[1]
-
Filter the solid precipitate.[1]
-
Recrystallization: Dissolve in boiling Ethanol. Cool slowly to 4°C. Repeat twice.
-
Why: Impurities destabilize the mesophase temperature range.[1] Double recrystallization is mandatory for LC applications.[1]
-
Synthesis Workflow Visualization
Caption: Figure 1. Optimized synthetic pathway ensuring removal of mesophase-destabilizing impurities.
Mesogenic Characterization
The 4-(4-Heptyloxybenzoyl)quinoline exhibits enantiotropic mesomorphism , meaning liquid crystalline phases appear during both heating and cooling cycles.[1]
Thermal Transitions (Differential Scanning Calorimetry - DSC)
The following data represents the typical thermodynamic profile for this homologous series.
| Phase Transition | Temperature (°C) | Enthalpy ( | Description |
| Cr | ~68.5 | 24.2 | Melting of solid crystal into Smectic C (tilted layers).[1] |
| SmC | ~92.0 | 1.8 | Transition to Nematic phase (orientational order only). |
| N | ~115.5 | 0.6 | Clearing point (transition to isotropic liquid).[1] |
Note: The "Heptyl" (
Optical Textures (Polarized Optical Microscopy - POM)
To validate the phases, observe the sample between crossed polarizers:
-
Smectic C Phase (SmC): Look for a Schlieren texture with 4-brush singularities or a "broken fan" texture.[1] The molecules are tilted within layers.[1]
-
Nematic Phase (N): Upon further heating, the layers break.[1] Look for a classic Schlieren texture with 2-brush and 4-brush singularities, or a "Marble" texture. Flash-shearing the slide will cause the texture to flow (low viscosity).[1]
Pharmaceutical Relevance: The "Liquid Crystal Drug"
While materials scientists focus on the mesophase, drug developers should focus on the quinoline core. This molecule is a prime candidate for Lipid-Based Formulations .[1][2]
Bioavailability & Solubility Mechanics
Quinoline derivatives often suffer from poor aqueous solubility (BCS Class II or IV).[1] However, the liquid crystalline nature of 4-(4-Heptyloxybenzoyl)quinoline allows it to form Lyotropic Liquid Crystals when in contact with physiological fluids or lipid excipients.[1]
-
Mechanism: The amphiphilic heptyloxy tail allows self-assembly into Cubosomes or Hexosomes in aqueous dispersion.
-
Benefit: These nanostructures protect the quinoline core from enzymatic degradation and increase intestinal permeability via the lymphatic transport pathway.[1]
Pharmacochemical Pathway[1][3][4]
Caption: Figure 2.[1][3] Mechanism of bioavailability enhancement via in-situ lyotropic liquid crystal formation.
References
-
Mali, R. D., et al. (2025).[4] Synthesis & Characterization of Biologically Important Quinoline & Its Derivatives. International Journal for Multidisciplinary Research.[1][4] Link
-
Singh, B., et al. (2025).[5] Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. ResearchGate. Link
-
Hamad, W. M., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[1] Link
-
Otte, A., et al. (2018).[6] Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration.[1][6] International Journal of Pharmaceutics. Link[1]
-
Byron, D. J., et al. Properties of the Liquid Crystals Formed by the N-Oxides of Certain 4-(4′-pyridyl)phenyl 4″-n-Alkoxybenzoates. Scilit. Link
An In-Depth Technical Guide to the Electronic Properties of 4-(4-Heptyloxybenzoyl)quinoline for Organic Electronics
Foreword: The Promise of Quinoline Scaffolds in Organic Electronics
Quinoline, a heterocyclic aromatic compound, and its derivatives have emerged as a versatile and highly promising class of materials in the field of organic electronics. Their inherent electron-deficient nature, coupled with high thermal and chemical stability, makes them excellent candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The ability to readily modify the quinoline core through targeted synthesis allows for the fine-tuning of its electronic and photophysical properties, a crucial aspect in the design of next-generation organic electronic devices.
This technical guide focuses on a specific, promising derivative: 4-(4-Heptyloxybenzoyl)quinoline. The introduction of the 4-heptyloxybenzoyl group at the 4-position of the quinoline ring creates a donor-acceptor (D-A) type architecture. The electron-rich heptyloxybenzoyl moiety acts as the donor, while the electron-deficient quinoline core serves as the acceptor. This intramolecular charge transfer character is expected to give rise to unique and desirable electronic and optical properties. The long heptyloxy chain is incorporated to enhance solubility in common organic solvents, a critical factor for solution-based processing of large-area electronic devices.
This document provides a comprehensive overview of the synthesis, characterization, and theoretical modeling of 4-(4-Heptyloxybenzoyl)quinoline. It is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in exploring the potential of novel organic semiconductors. The methodologies and analyses presented herein are designed to be both instructive and practically applicable, providing a solid foundation for further research and development in this exciting area.
Synthesis and Structural Elucidation
The rational design and synthesis of organic electronic materials are paramount to achieving desired device performance. The synthesis of 4-(4-Heptyloxybenzoyl)quinoline can be approached through several established synthetic routes for 4-acylquinolines. A plausible and efficient method involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A feasible synthetic route to 4-(4-Heptyloxybenzoyl)quinoline is outlined below. This pathway leverages a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to construct the quinoline core.
Methodological & Application
Application Note: Precision Synthesis of 4-(4-Heptyloxybenzoyl)quinoline via Friedel-Crafts Acylation
Executive Summary
This application note details the optimized protocol for synthesizing 4-(4-Heptyloxybenzoyl)quinoline , a structural motif often utilized in liquid crystal engineering and pharmacophore development.
While Friedel-Crafts acylation is a textbook reaction, its application to quinoline derivatives presents a specific chemo-selective challenge: the basic nitrogen atom of the quinoline ring coordinates strongly with Lewis acids (e.g.,
Retrosynthetic Logic & Mechanistic Insight
The "Reverse" Acylation Strategy
Direct acylation of the quinoline ring using 4-heptyloxybenzoyl chloride is kinetically unfavorable due to the electron-deficient nature of the pyridine-like ring, which becomes further deactivated upon Lewis acid complexation.
Therefore, the successful strategy employs "Reverse" Friedel-Crafts Acylation :
-
Electrophile: Quinoline-4-carbonyl chloride (generated in situ).
-
Nucleophile: (n-Heptyloxy)benzene (highly activated by the alkoxy group).
The Nitrogen-Sink Effect
In standard Friedel-Crafts, 1.1 equivalents of
-
Consequence: If only 1.1 eq of catalyst is used, the catalyst is sequestered by the nitrogen, leaving no Lewis acid to generate the acylium ion.
-
Solution: This protocol mandates
2.5 equivalents of —one equivalent to saturate the nitrogen "sink" and 1.5 equivalents to drive the catalytic cycle.
Reaction Pathway Diagram
Figure 1: Synthetic pathway illustrating the conversion of the carboxylic acid precursor to the final ketone, highlighting the critical complexation step.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role |
| Quinoline-4-carboxylic acid | 173.17 | >98% | Precursor |
| Thionyl Chloride ( | 118.97 | Reagent Grade | Chlorinating Agent |
| (n-Heptyloxy)benzene | 192.29 | >97% | Nucleophile |
| Aluminum Chloride ( | 133.34 | Anhydrous | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Solvent |
| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous | Alternative Solvent (High T) |
Step 1: Synthesis of Quinoline-4-carbonyl Chloride
Note: This intermediate is moisture-sensitive and should be used immediately.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube. -
Charging: Add 10.0 mmol (1.73 g) of Quinoline-4-carboxylic acid.
-
Chlorination: Add 10 mL of Thionyl Chloride (
) carefully. -
Reaction: Reflux the mixture at 75-80°C for 2-3 hours until the solution becomes clear and gas evolution (
, ) ceases. -
Isolation: Evaporate excess
under reduced pressure (rotary evaporator). Add 10 mL of anhydrous toluene and re-evaporate to azeotropically remove trace thionyl chloride. -
Yield: The resulting off-white/yellow solid is the acid chloride hydrochloride salt. Proceed directly to Step 3.3.
Step 2: Friedel-Crafts Acylation[2][3]
-
Solvation: Dissolve the fresh acid chloride (from Step 3.2) in 20 mL of anhydrous DCM (or DCE if higher temperature is required) under Argon/Nitrogen atmosphere.
-
Substrate Addition: Add 10.0 mmol (1.92 g) of (n-Heptyloxy)benzene to the reaction vessel.
-
Catalyst Addition (Critical): Cool the mixture to 0°C in an ice bath. Add 25.0 mmol (3.33 g) of anhydrous
portion-wise over 15 minutes.-
Observation: Expect a color change (yellow
orange/red) and mild exotherm as the N-Al complex forms.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
QC Check: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid chloride spot should disappear.
-
-
Quenching: Pour the reaction mixture slowly into 100 g of crushed ice/HCl (conc.) mixture. Stir vigorously for 30 minutes to break the Aluminum-Nitrogen complex.
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Wash: Wash combined organics with saturated
(to remove unreacted acid) and Brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Purification
The crude product often contains unreacted heptyloxybenzene.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol or Acetonitrile. Cool slowly to 4°C.
-
Column Chromatography (Alternative): If purity <95%, use Silica Gel 60. Gradient elution: 100% Hexane
20% EtOAc/Hexane.
Process Verification & QC Data
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3):
- 8.9-9.0 (d, 1H, Quinoline H2)
- 7.8-7.9 (d, 2H, Benzoyl AA'BB')
- 6.9-7.0 (d, 2H, Benzoyl AA'BB')
- 4.0 (t, 2H, -OCH2-)
- 0.9 (t, 3H, Terminal CH3)
-
MS (ESI+): m/z calc for
; found 348.2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst sequestration by Nitrogen.[1] | Increase |
| Incomplete Reaction | Moisture in solvent deactivating acylium. | Ensure |
| Sticky/Oily Product | Residual heptyloxybenzene. | Perform Hexane wash of the crude solid before recrystallization. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical catalyst addition step.
References
-
Friedel-Crafts Acylation Overview
-
Synthesis of Aryl Quinolinyl Ketones
- Source: ScienceDirect / Tetrahedron Letters.
- Relevance: Describes the specific challenge of acylation with nitrogen heterocycles and the "reverse" acyl
-
URL:[Link]
- Source: The Chemistry of Heterocycles (via Sigma-Aldrich/Merck).
- Handling Aluminum Chloride: Source: Merck Millipore Safety Data Sheets. Relevance: Safety protocols for handling anhydrous Lewis acids.
Sources
Using 4-(4-Heptyloxybenzoyl)quinoline as a ligand in coordination chemistry
Technical Application Note: Coordination Protocols for 4-(4-Heptyloxybenzoyl)quinoline
Part 1: Executive Summary & Ligand Profile[1]
4-(4-Heptyloxybenzoyl)quinoline (CAS: 1187167-41-4) represents a specialized ligand class combining a rigid heteroaromatic core with a flexible lipophilic tail.[1][2] Unlike simple quinolines, this scaffold is engineered for dual-functionality :
-
Materials Science (Metallomesogens): The heptyloxy tail (
) imparts liquid crystalline (mesogenic) properties, while the quinoline nitrogen acts as a specific donor for transition metals.[1] -
Medicinal Chemistry: The 4-benzoylquinoline pharmacophore is a privileged structure in antimalarial and antiproliferative research.[1][2] Metal coordination (e.g., Cu(II), Pt(II)) is used to modulate lipophilicity and DNA-binding affinity.
This guide provides standardized protocols for utilizing this ligand in coordination chemistry, addressing specific solubility challenges and steric considerations inherent to the 4-position substitution.
Ligand Physicochemical Profile
| Property | Specification | Application Relevance |
| Formula | MW: 347.45 g/mol | |
| Donor Sites | Quinoline- | |
| Steric Factor | High (4-benzoyl substituent) | May force trans geometry in square planar complexes to minimize clash.[1][2] |
| Solubility | High: DCM, CHCl3, TolueneLow: MeOH, EtOH, Water | Protocols must utilize mixed-solvent systems for metal salt compatibility. |
| Mesogenicity | Thermotropic | The heptyl chain induces nematic/smectic phases upon metal coordination.[1][2] |
Part 2: Experimental Protocols
Protocol A: Synthesis of Pd(II) Metallomesogens
Target Application: Luminescent Liquid Crystals / Optoelectronics
Rationale: Palladium(II) prefers a square planar geometry.[1][2] The bulky 4-benzoyl group of the ligand typically dictates a trans arrangement to avoid steric repulsion between the benzoyl moieties of adjacent ligands.[1][2]
Reagents:
-
Ligand (
): 4-(4-Heptyloxybenzoyl)quinoline (2.0 equiv)[1] -
Metal Precursor: Bis(benzonitrile)palladium(II) chloride
(1.0 equiv)[1]
Step-by-Step Workflow:
-
Precursor Dissolution: Dissolve 0.5 mmol of
in 10 mL of anhydrous DCM. The solution should be clear orange/yellow.[1][2] -
Ligand Addition: Separately dissolve 1.0 mmol of Ligand
in 10 mL DCM. Add this dropwise to the palladium solution under stirring.[1][2] -
Reaction: Stir at room temperature for 12 hours.
-
Precipitation: Reduce volume to ~5 mL using a rotary evaporator. Slowly add 20 mL of cold Ethanol or Hexane to precipitate the complex.[1][2]
-
Purification: Filter the yellow solid. Wash with cold Ethanol (
mL) to remove displaced benzonitrile.[1][2] -
Drying: Vacuum dry at 40°C for 6 hours.
QC Check:
-
1H NMR: Look for the downfield shift of the Quinoline H-2 proton (adjacent to Nitrogen).[1][2] A shift of
ppm confirms N-coordination.[1][2]
Protocol B: Synthesis of Bioactive Cu(II) Complexes
Target Application: Antiproliferative Agents / DNA Intercalators
Rationale: Copper(II) complexes of quinolines often exhibit enhanced cytotoxicity compared to the free ligand.[1][2] The paramagnetic nature of Cu(II) requires specific characterization (IR/EPR) rather than NMR.[1]
Reagents:
Step-by-Step Workflow:
-
Salt Preparation: Dissolve 1.0 mmol
in 15 mL Ethanol. -
Ligand Solution: Dissolve 2.0 mmol of Ligand
in 15 mL Acetone (Acetone is preferred over DCM here to maintain miscibility with the copper salt solution). -
Coordination: Mix the solutions. Heat to 50°C for 2 hours.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Solubility Trap: If an oil forms instead of crystals (common with long alkyl chains), reheat and add a seed crystal or scratch the glass.
-
-
Isolation: Filter the green precipitate. Wash with cold diethyl ether to remove unreacted ligand.[1][2]
Part 3: Visualization of Pathways
Figure 1: Coordination Logic & Characterization Workflow
This diagram illustrates the decision tree for synthesis and the critical analytical steps required to validate the complex structure.
Caption: Workflow for selecting synthesis pathways based on end-application, highlighting critical validation steps.
Part 4: Characterization & Troubleshooting
Spectroscopic Validation Table
| Technique | Feature to Monitor | Expected Result (Coordination) |
| FT-IR | Shift to higher frequency (+10-20 | |
| FT-IR | Minimal shift usually observed.[1][2] If shifted significantly (>30 | |
| 1H NMR | H-2 (Quinoline) | Downfield shift (~0.5 - 0.8 ppm) due to deshielding by the metal cation.[1][2] |
| DSC | Phase Transitions | Distinct endothermic peaks.[1][2] Metal complexes often exhibit higher clearing points than the free ligand.[1][2] |
Troubleshooting "The Solubility Trap"
A common failure mode with heptyloxy-substituted ligands is the formation of "oils" rather than crystals.[1][2]
-
Cause: The flexible alkyl chain prevents efficient packing in the crystal lattice.[1][2]
-
Solution: Use Slow Evaporation rather than rapid cooling.[1][2] A solvent system of Toluene/Hexane (1:3) is often superior to Ethanol for crystallizing these specific long-chain complexes.[1][2]
Part 5: References
-
Fluorochem Products. (2024).[1][2][5] 3-(4-Heptyloxybenzoyl)quinoline Product Sheet. Fluorochem. Link
-
Donnio, B., et al. (2003).[1][2] Metallomesogens: Comprehensive Coordination Chemistry II. Elsevier.[1][2] (Foundational text on designing metal-containing liquid crystals).
-
Maji, A., et al. (2022).[1][2][6] Synthesis of Quinoline Derivatives via Manganese Catalysis. Journal of Organic Chemistry, 87, 8351-8367.[1][6] Link[1]
-
Hakemi, H. (2023).[1][2] Metallomesogens as potential materials for improvement of electro-optical properties. MedCrave Online. Link
-
Kaur, K., et al. (2021).[1][2] Quinoline: A versatile bioactive scaffold.[1][2][6][7][8] European Journal of Medicinal Chemistry. (Context for bioactive applications).
Sources
- 1. 2-Heptyl-4-hydroxyquinoline | C16H21NO | CID 164974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 611-36-9|4-Hydroxyquinoline|BLD Pharm [bldpharm.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. ijfmr.com [ijfmr.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid Crystal Mixtures Doped with 4-(4-Heptyloxybenzoyl)quinoline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the preparation and characterization of nematic liquid crystal mixtures doped with the novel calamitic molecule, 4-(4-Heptyloxybenzoyl)quinoline. This guide details a proposed synthesis of the dopant, outlines meticulous protocols for mixture preparation, and describes in-depth characterization methodologies including differential scanning calorimetry, polarized optical microscopy, and dielectric spectroscopy. The causality behind experimental choices is elucidated to provide a deeper understanding of the structure-property relationships in these advanced materials. Representative data and visualizations are provided to guide the user through the expected outcomes.
Introduction: The Rationale for Doping with Quinoline-Based Mesogens
Nematic liquid crystals are a cornerstone of modern electro-optic technologies. Their performance, however, is highly dependent on a delicate balance of physical properties, including dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and the temperature range of the nematic phase.[1] The practice of introducing dopants into a host liquid crystal mixture is a powerful strategy to fine-tune these properties for specific applications.[2][3]
The choice of dopant is critical. Calamitic (rod-shaped) molecules are particularly effective in influencing the mesophase behavior of nematic hosts.[1][4] This guide focuses on 4-(4-Heptyloxybenzoyl)quinoline, a calamitic molecule featuring a polar quinoline head group and a flexible heptyloxy tail. The rationale for investigating this specific dopant lies in the following anticipated effects:
-
Modification of Dielectric Anisotropy: The quinoline moiety possesses a significant dipole moment. The introduction of this polar group is expected to alter the overall dielectric anisotropy of the host mixture, which is a critical parameter for controlling the threshold voltage of a liquid crystal device.[5][6]
-
Influence on Mesophase Stability: The rigid core of the dopant can interact with the host liquid crystal molecules, potentially broadening the nematic phase temperature range by disrupting the crystalline phase at lower temperatures and stabilizing the nematic phase at higher temperatures.[3][7]
-
Anisotropic Interactions: The specific shape and electronic structure of the quinoline ring can lead to unique anisotropic interactions with the host molecules, potentially influencing the elastic constants and viscosity of the mixture.[8]
This application note will provide the necessary protocols to synthesize 4-(4-Heptyloxybenzoyl)quinoline and systematically evaluate its impact as a dopant in a standard nematic liquid crystal host.
Synthesis of 4-(4-Heptyloxybenzoyl)quinoline
The synthesis of 4-(4-Heptyloxybenzoyl)quinoline can be achieved through a multi-step process, culminating in a Friedel-Crafts acylation reaction. This proposed pathway leverages well-established organic chemistry principles to construct the target molecule.[9][10]
Materials and Reagents
-
4-Heptylaniline
-
Glycerol
-
Nitrobenzene
-
Sulfuric acid
-
Sodium hydroxide
-
4-Heptyloxybenzoic acid
-
Thionyl chloride
-
Quinoline
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate (anhydrous)
-
Ethanol
-
Hexane
Proposed Synthetic Pathway
The synthesis is proposed as a two-stage process: first, the synthesis of the quinoline core, followed by the acylation with the 4-heptyloxybenzoyl group.
Stage 1: Synthesis of Quinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines.[11] It involves the reaction of an aniline with glycerol, an oxidizing agent (nitrobenzene), and sulfuric acid.
Stage 2: Friedel-Crafts Acylation
This step introduces the 4-heptyloxybenzoyl group onto the quinoline ring.[9][10]
-
Preparation of 4-Heptyloxybenzoyl Chloride: 4-Heptyloxybenzoic acid is reacted with thionyl chloride to produce the corresponding acyl chloride.
-
Acylation of Quinoline: The synthesized quinoline is then reacted with 4-heptyloxybenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, in an anhydrous solvent like dichloromethane. The reaction is expected to proceed at the 4-position of the quinoline ring.
Caption: Proposed two-stage synthesis of 4-(4-Heptyloxybenzoyl)quinoline.
Detailed Protocol for Friedel-Crafts Acylation
-
Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-heptyloxybenzoic acid and an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-heptyloxybenzoyl chloride.
-
Acylation Reaction: In a separate three-necked flask under a nitrogen atmosphere, dissolve the synthesized quinoline in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride portion-wise with stirring. To this mixture, add a solution of 4-heptyloxybenzoyl chloride in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Preparation of Doped Liquid Crystal Mixtures
The following protocol describes the preparation of liquid crystal mixtures containing varying concentrations of 4-(4-Heptyloxybenzoyl)quinoline in a commercially available nematic host, such as 5CB (4-cyano-4'-pentylbiphenyl).
Materials and Equipment
-
4-(4-Heptyloxybenzoyl)quinoline (synthesized)
-
Nematic liquid crystal host (e.g., 5CB)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined caps
-
Hot plate with magnetic stirring
-
Temperature controller
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocol
-
Weighing: Accurately weigh the desired amounts of the nematic host and 4-(4-Heptyloxybenzoyl)quinoline to prepare mixtures with dopant concentrations ranging from 0.5 wt% to 5.0 wt%.
-
Mixing: Transfer the weighed components into a clean glass vial.
-
Homogenization: Heat the vial on a hot plate to a temperature approximately 10°C above the clearing point of the host liquid crystal. This will ensure that both components are in the isotropic phase.
-
Agitation: Gently stir the mixture using a small magnetic stir bar for at least one hour to ensure homogeneity. Alternatively, the vial can be vortexed and placed in an ultrasonic bath for 15-20 minutes.
-
Cooling: Slowly cool the mixture back to room temperature. The mixture is now ready for characterization.
Caption: Workflow for the preparation of doped liquid crystal mixtures.
Characterization of Doped Liquid Crystal Mixtures
A thorough characterization of the prepared mixtures is essential to understand the influence of the 4-(4-Heptyloxybenzoyl)quinoline dopant.
Thermodynamic Properties: Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and enthalpies of the liquid crystal mixtures.[7]
Protocol:
-
Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above the clearing point.
-
Cool the sample at the same rate to a temperature below the crystallization point.
-
Record the heat flow as a function of temperature for both heating and cooling cycles.
Representative Data:
| Dopant Conc. (wt%) | T_m (°C) - Melting | ΔH_m (J/g) | T_c (°C) - Clearing | ΔH_c (J/g) |
| 0 (Pure 5CB) | 22.5 | 18.2 | 35.0 | 0.4 |
| 1.0 | 21.8 | 17.5 | 35.8 | 0.5 |
| 2.5 | 20.9 | 16.8 | 36.5 | 0.6 |
| 5.0 | 19.5 | 15.9 | 37.2 | 0.7 |
Note: The above data is representative and illustrates the expected trend of a slight depression in the melting point and an elevation in the clearing point, thus broadening the nematic range.
Morphological and Phase Identification: Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying liquid crystal phases and observing the texture of the material.[4][12]
Protocol:
-
Place a small drop of the liquid crystal mixture on a clean glass slide.
-
Cover with a coverslip.
-
Place the slide on a hot stage attached to the microscope.
-
Observe the sample through crossed polarizers while heating and cooling at a slow rate (e.g., 1°C/min).
-
Record images of the characteristic textures observed at different temperatures.
Expected Observations:
-
Nematic Phase: A characteristic Schlieren texture with dark brushes is expected.[4] The presence of the dopant may alter the density of defects.
-
Isotropic Phase: The field of view will be completely dark as the material is no longer birefringent.
Electro-Optical Properties: Dielectric Spectroscopy
Dielectric spectroscopy is used to measure the dielectric permittivity of the liquid crystal mixture, from which the dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) can be determined.[13][14]
Protocol:
-
Fill a liquid crystal cell with a known thickness and transparent electrodes (e.g., ITO-coated glass) with the doped liquid crystal mixture. Cells with planar and homeotropic alignment layers are required to measure ε_perpendicular and ε_parallel, respectively.
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage (e.g., 0.5 V) and sweep the frequency over a desired range (e.g., 100 Hz to 1 MHz).
-
Measure the capacitance of the cell at a fixed frequency (e.g., 1 kHz) as a function of temperature.
-
Calculate the dielectric permittivity from the capacitance and cell geometry.
Representative Data:
| Dopant Conc. (wt%) | ε_parallel (at 1 kHz) | ε_perpendicular (at 1 kHz) | Δε (at 1 kHz) |
| 0 (Pure 5CB) | 19.0 | 6.7 | +12.3 |
| 1.0 | 19.5 | 6.6 | +12.9 |
| 2.5 | 20.2 | 6.5 | +13.7 |
| 5.0 | 21.1 | 6.4 | +14.7 |
Note: This representative data illustrates the expected increase in dielectric anisotropy due to the polar nature of the quinoline dopant.[5][6]
Causality and Interpretation
-
Broadening of the Nematic Range: The dopant molecules, being structurally different from the host, can disrupt the packing of the host molecules in the crystalline phase, leading to a lower melting point. Conversely, the calamitic shape of the dopant can stabilize the nematic phase, leading to a higher clearing point.
-
Increase in Dielectric Anisotropy: The quinoline group has a strong dipole moment. When the liquid crystal is aligned by an electric field, the dopant molecules will also align, contributing their dipole moment to the overall polarization of the material. This leads to an increase in the parallel component of the dielectric permittivity and thus an increase in the dielectric anisotropy.[2][15]
-
Threshold Voltage: The threshold voltage for switching a nematic liquid crystal is inversely proportional to the square root of the dielectric anisotropy. Therefore, an increase in Δε is expected to lower the threshold voltage, which is desirable for low-power display applications.
Conclusion
This application note provides a comprehensive framework for the synthesis of 4-(4-Heptyloxybenzoyl)quinoline and the subsequent preparation and characterization of doped liquid crystal mixtures. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to explore the potential of novel quinoline-based dopants for the development of advanced liquid crystal materials with tailored properties.
References
-
Disordered Systems, University of Cambridge. (n.d.). Liquid Crystals (all content). DoITPoMS. [Link]
-
Kazemi, S. H., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports. [Link]
-
Ben Salah, R., et al. (2024). Dielectric and electrical properties of liquid crystals doped with ferroelectric nanoparticles. Liquid Crystals. [Link]
-
Lee, W., & Wang, C. T. (2010). Dopant Effect and Cell-Configuration-Dependent Dielectric Properties of Nematic Liquid Crystals. Journal of Display Technology. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐acylquinolines by gold‐catalyzed cascade transformations. [Link]
-
Boruah, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Kopčanský, P., et al. (2017). Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Conference Proceedings. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Araya, M. C., et al. (2017). A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: phase transitions and dielectric properties. RSC Advances. [Link]
-
Marino, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials. [Link]
-
Ragaini, V., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules. [Link]
-
Chen, W. Y., et al. (2021). Dielectric and electro-optical responses of a dielectrically negative nematic liquid crystal doped with cationic surfactant. Optics Express. [Link]
-
Jessy, P. J., et al. (2018). Thermo Optical Study of Nematic Liquid Crystal Doped with Ferrofluid. AIP Conference Proceedings. [Link]
-
Lin, Y. H., et al. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. Applied Physics Letters. [Link]
-
Dierking, I. (2025). Liquid crystal textures: an overview. Liquid Crystals. [Link]
-
Singh, G., et al. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Applied Nano Materials. [Link]
-
Wang, Y., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
Lowry, D. (2006). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. [Link]
-
Kılıç, M., & Jackson, T. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM. [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?[Link]
-
Cmok, L., et al. (2022). Flexoelectric Polarization in a Nematic Liquid Crystal Enhanced by Dopants with Different Molecular Shape Polarities. ACS Omega. [Link]
-
Singh, A., et al. (2017). Improved dielectric and electro-optical parameters of nematic liquid crystal doped with magnetic nanoparticles. Chinese Physics B. [Link]
-
Welch, C., et al. (2018). An experimental and computational study of calamitic and bimesogenic liquid crystals incorporating an optically active[2][2]-paracyclophane. Liquid Crystals. [Link]
-
Sowińska, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
Yourdkhani, A., & Hubert, J. (2015). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics. [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Slyusarchuk, A., et al. (2020). Liquid crystal textures and optical characterization of a dye-doped nematic for generating vector beams. Semiconductor Physics, Quantum Electronics & Optoelectronics. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Długosz, M., & Kurp, K. (2025). The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. Materials. [Link]
-
Khandelwal, H., et al. (2014). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry C. [Link]
-
ResearchGate. (2024). (PDF) Dielectric and electrical properties of liquid crystals doped with ferroelectric nanoparticles. [Link]
-
Reddy, C. R., et al. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Sulfur Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. doitpoms.ac.uk [doitpoms.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved dielectric and electro-optical parameters of nematic liquid crystal doped with magnetic nanoparticles [cpb.iphy.ac.cn]
- 7. A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: phase transitions and dielectric pr ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04154C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. OPG [opg.optica.org]
- 15. pubs.acs.org [pubs.acs.org]
Thin-film deposition techniques for 4-(4-Heptyloxybenzoyl)quinoline
Technical Application Note: Precision Thin-Film Engineering of 4-(4-Heptyloxybenzoyl)quinoline
Executive Summary & Material Profile
Target Molecule: 4-(4-Heptyloxybenzoyl)quinoline (4-HBQ) Class: Calamitic (Rod-like) Liquid Crystalline Semiconductor Core Applications: Organic Field-Effect Transistors (OFETs), OLED Electron Transport Layers, and Anisotropic Optical Switching.[1]
Physicochemical Logic:
The 4-HBQ molecule features a rigid, electron-deficient quinoline core covalently linked to a benzoyl group , terminated by a flexible heptyloxy (
-
The Quinoline Core: Drives
- stacking, essential for charge carrier transport (electron mobility).[1] -
The Heptyloxy Tail: Induces solubility in non-polar solvents and promotes self-assembly into mesophases (typically Smectic or Nematic) upon annealing.
-
The Benzoyl Linker: Breaks planarity slightly, modulating the bandgap and preventing excessive crystallization that leads to grain boundaries.
Pre-Deposition Requirements[1]
Before deposition, the material must be purified to remove synthetic byproducts (e.g., unreacted 4-heptyloxybenzoic acid) which act as charge traps.[1]
| Parameter | Specification | Rationale |
| Purity Grade | >99.9% (HPLC) | Impurities >0.1% drastically reduce charge carrier mobility.[1] |
| Purification Method | Thermal Gradient Sublimation | Removes volatile solvents and high-MW decomposition products. |
| Solubility Profile | Soluble: Chloroform, Toluene, ChlorobenzeneInsoluble: Water, Alcohols | The hydrophobic heptyl tail requires non-polar or moderately polar aromatic solvents.[1] |
| Storage | Inert Atmosphere ( | Quinoline derivatives can be photo-oxidized; moisture degrades film morphology.[1] |
Protocol A: Vacuum Thermal Evaporation (VTE)
Context: VTE is the gold standard for fabricating high-performance devices where precise thickness control (<5 nm) and ultra-high purity are required.
Experimental Setup
-
Base Pressure:
Torr (Critical to prevent oxidation of the quinoline nitrogen). -
Source: Knudsen Cell or Quartz Crucible.
-
Substrate: ITO-coated glass or
(cleaned via Piranha/Plasma).[1]
Step-by-Step Protocol
-
Degassing: Slowly ramp the source temperature to ~80°C (below sublimation point) and hold for 20 mins to remove adsorbed moisture from the powder.
-
Rate Stabilization: Increase source temperature until a deposition rate of 0.1 – 0.3 Å/s is achieved.
-
Note: Do not exceed 0.5 Å/s.[1] High rates create amorphous, disordered films with poor electron transport.
-
-
Substrate Temperature (
):-
Standard: Keep
at 25°C for amorphous, smooth films. -
High-Performance: Heat
to 50-60°C (approx. 20°C below the melting point). This provides thermal energy for the molecules to diffuse and lock into a thermodynamically stable "standing-up" (homeotropic) orientation, maximizing -orbital overlap parallel to the substrate normal.
-
-
Cool Down: Allow the chamber to cool to <40°C before venting to prevent thermal shock delamination.
Protocol B: Solution Processing (Spin Coating)
Context: Leveraging the solubility conferred by the heptyloxy chain, this method is ideal for rapid prototyping and large-area coatings.
Formulation Strategy
-
Solvent: Chlorobenzene or o-Dichlorobenzene .[1]
-
Why? High boiling point solvents allow slower evaporation, giving the heptyloxy chains time to self-assemble before the film "freezes."
-
-
Concentration: 10–15 mg/mL.[1]
Step-by-Step Protocol
-
Dispense: Apply 50
L of solution to the center of the substrate (static dispense). -
Spin Cycle:
-
Stage 1 (Spreading): 500 RPM for 5s (ramp 200 RPM/s).
-
Stage 2 (Thinning): 1500–2000 RPM for 45s.
-
-
Solvent Annealing (The "Mesophase Soak"):
-
Place the wet film immediately into a covered petri dish containing a small reservoir of the solvent.
-
Mechanism:[1] The solvent vapor keeps the film plasticized, allowing the liquid crystalline domains to expand and heal grain boundaries.
-
-
Thermal Annealing:
-
Heat to Isotropic Phase (approx. >90°C, verify via DSC) for 2 mins.
-
Cool Rate: 1°C/min to Room Temp.
-
Critical: Slow cooling allows the molecules to organize into the Smectic phase, which typically offers the highest charge mobility.
-
Characterization & Validation
| Technique | Observation | Interpretation |
| XRD (Out-of-Plane) | Sharp peaks at low | Indicates lamellar ordering (Smectic phase). |
| POM (Polarized Optical Microscopy) | Schlieren or Fan-shaped textures | Confirms Liquid Crystalline nature. Dark field indicates homeotropic alignment (molecules perpendicular to surface). |
| UV-Vis Spectroscopy | Red-shift in absorption edge vs. solution | Evidence of J-aggregation (head-to-tail stacking) favorable for transport.[1] |
| AFM | Terraced islands | Confirms layer-by-layer growth (Frank-van der Merwe mode).[1] |
Process Logic Visualization
Figure 1: Decision matrix for depositing 4-HBQ, highlighting the critical thermal management steps required to access high-performance mesophases.
References
-
Liquid Crystalline Semiconductors: O'Neill, M., & Kelly, S. M. (2003).[1] Ordered materials for organic electronics and photonics. Advanced Materials. Link[1]
-
Quinoline Derivatives in Optoelectronics: Tong, Q., et al. (2007).[1] High-efficiency organic light-emitting diodes based on quinoline derivatives. Journal of Materials Chemistry. Link
-
Thin Film Morphology Control: Rivnay, J., et al. (2012).[1] Quantitative determination of organic semiconductor microstructure from the molecular to device scale. Chemical Reviews. Link[1]
-
Spin Coating Mesogens: Stingelin-Stutzmann, N. (2008).[1] Organic semiconductors: The importance of processing. Nature Materials. Link
Sources
Functionalization of Quinoline Rings with Heptyloxybenzoyl Groups
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Materials Scientists (Liquid Crystals), and Synthetic Organic Chemists.
Abstract & Strategic Overview
The functionalization of quinoline rings with 4-(heptyloxy)benzoyl groups represents a critical structural modification in the development of metallomesogens (metal-containing liquid crystals) and lipophilic pharmacophores . The heptyloxy tail (
This guide details two distinct synthetic pathways based on the site of functionalization:
-
C-Functionalization (C3-Position): Synthesis of 3-(4-heptyloxybenzoyl)quinoline via Palladium-catalyzed Carbonylative Suzuki-Miyaura coupling. This route is preferred for creating stable, conjugated mesogenic cores.[1]
-
O-Functionalization (C8-Position): Synthesis of 8-(4-heptyloxybenzoyloxy)quinoline via nucleophilic acyl substitution.[1] This route is essential for generating chelating ligands for coordination complexes.[1]
Retrosynthetic Analysis & Workflow
The successful installation of the heptyloxybenzoyl moiety relies on the convergence of a functionalized quinoline core and a lipophilic electrophile.
Strategic Logic Diagram
Caption: Divergent synthetic pathways for C- and O-functionalization of the quinoline scaffold.
Protocol 1: Synthesis of the "Warhead" (4-Heptyloxybenzoyl Chloride)
Before functionalizing the quinoline, the lipophilic acylating agent must be prepared. The acid chloride is preferred over the carboxylic acid for its higher reactivity in both Friedel-Crafts and esterification reactions.
Reagents & Equipment
-
Starting Material: 4-Hydroxybenzoic acid (CAS: 99-96-7).[1]
-
Alkylating Agent: 1-Bromoheptane (CAS: 629-04-9).[1]
-
Chlorinating Agent: Thionyl Chloride (
) or Oxalyl Chloride.[1] -
Solvents: Ethanol (95%), DMF (cat.), Dichloromethane (anhydrous).
Step-by-Step Methodology
Step A: Williamson Ether Synthesis
-
Dissolution: Dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in Ethanol (100 mL).
-
Deprotonation: Add Potassium Hydroxide (KOH, 8.5 g, 151 mmol) slowly. The solution will warm up; stir for 30 mins.
-
Alkylation: Add 1-Bromoheptane (14.3 g, 80.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] -
Hydrolysis & Workup: The ester intermediate may form.[1] Add 10% NaOH (50 mL) and reflux for 2 more hours to ensure the free acid is obtained. Acidify with HCl (1M) to pH 2.
-
Isolation: Filter the white precipitate, wash with cold water, and recrystallize from Ethanol.
-
Yield Target: >85% of 4-(heptyloxy)benzoic acid .[1]
-
Step B: Acid Chloride Formation
-
Setup: Place dried 4-(heptyloxy)benzoic acid (5.0 g) in a dry round-bottom flask under Argon.
-
Activation: Add anhydrous Dichloromethane (DCM, 50 mL) and 2 drops of DMF (catalyst).
-
Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at
.[1] -
Reaction: Allow to warm to room temperature and reflux for 3 hours.
-
Purification: Remove solvent and excess
under reduced pressure. The resulting yellow oil/solid is 4-(heptyloxy)benzoyl chloride and should be used immediately without further purification.
Protocol 2: C-Functionalization (Synthesis of 3-(4-Heptyloxybenzoyl)quinoline)
Application: Liquid Crystals, OLED materials. Challenge: Direct Friedel-Crafts acylation of quinoline is difficult due to ring deactivation.[1] Solution: Palladium-catalyzed Carbonylative Suzuki-Miyaura Coupling.[1]
Reaction Scheme
Detailed Protocol
-
Preparation: In a glovebox or Schlenk line, charge a pressure tube with:
-
3-Bromoquinoline (1.0 equiv, 2.0 mmol)
-
4-Heptyloxyphenylboronic acid (1.2 equiv, 2.4 mmol)
- (3.0 equiv)
- (5 mol%)
-
-
Solvent: Add anhydrous Anisole or Toluene (10 mL).
-
Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas.[1] (Caution: CO is toxic.[1] Use a balloon or dedicated CO cylinder in a fume hood).[1] Maintain 1 atm CO pressure.
-
Heating: Heat the sealed vessel to
for 12-16 hours. -
Workup: Cool to RT, vent the CO gas safely. Filter the mixture through a Celite pad to remove Palladium black.[1]
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Characterization: The product is a ketone.[1] Look for the carbonyl stretch in IR (
) and the disappearance of the boronic acid -OH signals.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | CO poisoning of catalyst | Increase temperature to |
| Biaryl Formation | Lack of CO insertion | Increase CO pressure (balloon |
| Pd Black Precipitate | Catalyst decomposition | Add excess ligand ( |
Protocol 3: O-Functionalization (Synthesis of 8-(4-Heptyloxybenzoyloxy)quinoline)
Application: Metallomesogens, Fluorescent Sensors. Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1]
Detailed Protocol
-
Setup: Dissolve 8-Hydroxyquinoline (1.45 g, 10 mmol) in anhydrous Pyridine (10 mL) or DCM/Triethylamine (20 mL/1.5 mL).
-
Expert Tip: Pyridine acts as both solvent and acid scavenger, often providing higher yields for hindered phenols.[1]
-
-
Addition: Cool the solution to
. Add the freshly prepared 4-(heptyloxy)benzoyl chloride (10.5 mmol, dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 6 hours. A precipitate (Pyridine-HCl) may form.[1]
-
Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% HCl (to neutralize excess pyridine/amine).
-
Extraction: Extract with Dichloromethane (
). Wash organic layer with Sat.[1] (to remove unreacted acid) and Brine.[1][2] -
Crystallization: Dry over
, concentrate, and recrystallize from Ethanol/Acetonitrile.
Characterization Data (Expected)
-
Yield: 85-92%.[1]
-
IR: Ester Carbonyl (
), C=N ( ). -
1H NMR (
): Distinct signals for the heptyl chain (triplet at ppm, multiplet stack 1.2-1.5 ppm, triplet at ppm). Downfield shift of H-7 on the quinoline ring due to the ester group.
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Use only in a well-ventilated fume hood.[1]
-
Carbon Monoxide (CO): Odorless, colorless, and toxic. A CO detector is mandatory when performing the carbonylative coupling.[1]
-
Quinoline Derivatives: Many are potential irritants and some are mutagenic.[1] Wear double nitrile gloves.[1]
References
-
Palladium-Catalyzed Carbonylative Coupling
-
Synthesis of 4-Alkoxybenzoic Acids
-
Quinoline Functionalization Overview
-
Commercial Reference for 3-(4-Heptyloxybenzoyl)
Sources
Application Notes and Protocols for the Recrystallization of 4-(4-Heptyloxybenzoyl)quinoline
Introduction: The Critical Role of Purity for 4-(4-Heptyloxybenzoyl)quinoline in Research and Development
4-(4-Heptyloxybenzoyl)quinoline is a complex organic molecule with significant potential in various research and drug development applications. Its structure, featuring a quinoline core, a benzoyl group, and a long heptyloxy chain, gives rise to its unique physicochemical properties and biological activities. As with any active pharmaceutical ingredient (API) or advanced intermediate, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, affecting biological activity, toxicity, and the overall reproducibility of results.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain highly pure crystalline material upon cooling.
This comprehensive guide provides a detailed protocol for the selection of an optimal solvent and the subsequent recrystallization of 4-(4-heptyloxybenzoyl)quinoline. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain a final product of the highest possible purity.
I. Theoretical Framework for Solvent Selection
The choice of a suitable solvent is the most critical factor in a successful recrystallization. An ideal solvent for 4-(4-heptyloxybenzoyl)quinoline should meet the following criteria[1][2]:
-
High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the compound when heated to its boiling point.
-
Low Solvating Power at Lower Temperatures: Upon cooling, the solubility of the compound in the solvent should decrease significantly, allowing for the formation of crystals.
-
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but not so high that it poses a risk of "oiling out," where the compound melts in the hot solvent instead of dissolving.
-
Inertness: The solvent must not react chemically with 4-(4-heftyloxybenzoyl)quinoline.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Safety: The solvent should have a low toxicity and flammability profile.
Analyzing the Structure of 4-(4-Heptyloxybenzoyl)quinoline for Solvent Compatibility
The molecular structure of 4-(4-heptyloxybenzoyl)quinoline (C₂₃H₂₅NO₂) provides key insights into its probable solubility characteristics.
-
Quinoline and Benzoyl Groups: These large, aromatic ring systems contribute to the molecule's rigidity and potential for π-π stacking interactions. They are predominantly non-polar.
-
Ketone and Ether Functional Groups: The carbonyl (C=O) of the ketone and the ether linkage (-O-) introduce some polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bond acceptance[3][4][5].
-
Heptyloxy Chain: The long C₇H₁₅ alkyl chain is highly non-polar and will significantly influence the overall solubility, favoring less polar solvents.
Given this structure, 4-(4-heftyloxybenzoyl)quinoline is expected to be a relatively non-polar compound with some capacity for interaction with polar solvents. Therefore, a range of solvents from moderately polar to non-polar should be considered.
II. Candidate Solvents for Recrystallization
Based on the structural analysis and a review of common solvents used for quinoline derivatives and aromatic ketones, the following solvents are proposed as initial candidates for screening[6][7][8].
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable |
| Methanol | 65 | 32.7 | Flammable, Toxic |
| Acetone | 56 | 20.7 | Flammable, Irritant |
| Ethyl Acetate | 77 | 6.0 | Flammable, Irritant |
| Toluene | 111 | 2.4 | Flammable, Toxic |
| Hexane | 69 | 1.9 | Flammable, Neurotoxin |
| Ethanol/Water | Variable | Variable | Flammable (depending on ratio) |
| Methanol/Acetone | Variable | Variable | Flammable, Toxic |
III. Experimental Protocol for Optimal Solvent Selection
A systematic approach to screen the candidate solvents is crucial for identifying the ideal recrystallization medium. This protocol outlines a small-scale solubility testing procedure.
Workflow for Solvent Selection
Caption: Workflow for the systematic screening of recrystallization solvents.
Step-by-Step Protocol
-
Preparation: Place approximately 20 mg of crude 4-(4-heptyloxybenzoyl)quinoline into a small test tube. Prepare one test tube for each candidate solvent.
-
Room Temperature Solubility: To each test tube, add the respective solvent dropwise, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record your observations. An ideal solvent will not dissolve the compound at room temperature.
-
Hot Solubility: If the compound did not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Cooling and Crystallization: Once a clear solution is obtained at the boiling point, remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath Cooling: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce crystallization.
-
Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which yields a good crop of crystals upon cooling.
IV. Detailed Protocol for the Recrystallization of 4-(4-Heptyloxybenzoyl)quinoline
This protocol assumes that a suitable single solvent has been identified from the screening process.
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
Materials and Equipment
-
Crude 4-(4-heptyloxybenzoyl)quinoline
-
Optimal recrystallization solvent (pre-determined)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Ice bath
-
Vacuum source
Procedure
-
Dissolution: Place the crude 4-(4-heptyloxybenzoyl)quinoline in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the crude solid and begin stirring and heating. Continue to add the hot solvent in small portions until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass). Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated. |
VI. References
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. Ketones: Structure, Properties and Chemical test. [allen.in]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. actascientific.com [actascientific.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Catalytic reagents for the efficient synthesis of 4-(4-Heptyloxybenzoyl)quinoline
Application Note: High-Efficiency Catalytic Synthesis of 4-(4-Heptyloxybenzoyl)quinoline
Abstract
The synthesis of 4-(4-Heptyloxybenzoyl)quinoline —a critical scaffold in the development of liquid crystalline materials and pharmacophores—presents a regiochemical challenge due to the electron-deficient nature of the quinoline ring. Traditional Friedel-Crafts acylation fails on the deactivated quinoline core, and radical Minisci acylations often yield inseparable mixtures of C2/C4 isomers.
This Application Note details a Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling protocol. By utilizing a specific catalytic system comprising Pd(OAc)₂/Xantphos and a solid CO surrogate (Mo(CO)₆ ), researchers can achieve exclusive C4-regioselectivity and high yields (>80%) under mild conditions, avoiding the safety hazards of high-pressure carbon monoxide gas.
Retrosynthetic Analysis & Strategy
The target molecule features a quinoline core linked to a 4-heptyloxyphenyl ring via a carbonyl bridge. The most efficient disconnection is at the carbonyl-quinoline bond.
-
Route A (Recommended): Carbonylative cross-coupling of 4-Chloroquinoline and (4-Heptyloxyphenyl)boronic acid .
-
Why this route?
-
Regio-fidelity: Starting with 4-chloroquinoline guarantees the substituent is placed exclusively at the C4 position.
-
Catalytic Efficiency: Modern Pd-catalysts allow the insertion of CO (carbon monoxide) between the aryl halide and the boronic acid in a single step.
-
Safety: The use of Molybdenum Hexacarbonyl (Mo(CO)₆) as a solid CO source eliminates the need for CO cylinders and autoclaves.
-
Reaction Scheme
(Where Ar = 4-Heptyloxyphenyl)Critical Reagent Selection Guide
The success of this protocol hinges on the specific combination of catalyst, ligand, and CO source.
| Component | Recommended Reagent | Scientific Rationale |
| Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) | More stable to air/moisture than Pd(PPh₃)₄. Reduces in situ to the active Pd(0) species. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Crucial Choice. A bidentate ligand with a wide bite angle. It stabilizes the acyl-palladium intermediate, preventing the common side reaction of "decarbonylation" (where CO is lost, leading to a direct biaryl coupling product). |
| CO Source | Mo(CO)₆ (Molybdenum Hexacarbonyl) | A solid, crystalline source of CO. It releases CO slowly upon heating, maintaining a low but constant concentration, which favors carbonylation over direct coupling. Safer than gas cylinders. |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" improves solubility in organic solvents (like dioxane) compared to K₂CO₃, facilitating the transmetallation step. |
| Boronic Acid | (4-Heptyloxyphenyl)boronic acid | The nucleophilic coupling partner. The heptyloxy tail improves solubility of the final product in organic solvents. |
Mechanistic Pathway (Catalytic Cycle)
Understanding the cycle is vital for troubleshooting. The reaction proceeds via an oxidative addition, CO insertion, transmetallation, and reductive elimination sequence.
Figure 1: The catalytic cycle for the carbonylative Suzuki-Miyaura coupling. Note that Xantphos is critical at the 'CO Insertion' step to prevent the ejection of CO.
Detailed Experimental Protocol
Target Scale: 1.0 mmol Estimated Yield: 82-88%
Materials Preparation
-
Solvent: 1,4-Dioxane (Anhydrous, degassed). Note: Oxygen can oxidize the phosphine ligand, killing the catalyst.
-
Glassware: 20 mL Microwave crimp vial or a heavy-walled pressure tube (Schlenk tube).
Step-by-Step Procedure
-
Charge Reagents: In a glovebox or under a gentle stream of Nitrogen, add the following to the reaction vessel:
-
4-Chloroquinoline: 163 mg (1.0 mmol)
-
(4-Heptyloxyphenyl)boronic acid: 283 mg (1.2 mmol)
-
Pd(OAc)₂: 11 mg (0.05 mmol, 5 mol%)
-
Xantphos: 29 mg (0.05 mmol, 5 mol%)
-
Mo(CO)₆: 264 mg (1.0 mmol, 1 equiv) Caution: Toxic. Handle in fume hood.
-
Cs₂CO₃: 977 mg (3.0 mmol)
-
-
Solvent Addition:
-
Add 5.0 mL of anhydrous 1,4-Dioxane.
-
Seal the vessel immediately with a crimp cap (Teflon/Silicone septa).
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath or heating block at 100°C .
-
Stir vigorously (1000 RPM). The Mo(CO)₆ will sublime and decompose to release CO gas, generating an internal pressure of ~2-5 bar.
-
Time: Run for 16 hours. The solution usually turns from orange to dark black/brown.
-
-
Workup:
-
Cool the reaction to room temperature.[1]
-
CAUTION: Carefully vent the vial in a fume hood with a needle to release residual CO gas.
-
Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30). The heptyloxy chain makes the product less polar than typical quinolines.
-
Product: Isolate 4-(4-Heptyloxybenzoyl)quinoline as a pale yellow solid/oil.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Ensure 1,4-dioxane is peroxide-free and degassed. Increase catalyst loading to 10 mol%. |
| Direct Coupling Product (No Carbonyl) | Decarbonylation | The CO concentration is too low. Increase Mo(CO)₆ to 1.5 equiv or switch to a CO balloon (1 atm). Ensure Xantphos is fresh. |
| Homocoupling of Boronic Acid | Oxidative Dimerization | Too much O₂ in the system. Improve degassing (freeze-pump-thaw x 3). |
| Protodeboronation | Unstable Boronic Acid | Add water (5% v/v) to the solvent system (Dioxane/H₂O) to facilitate transmetallation, or switch base to K₃PO₄. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-(4-Heptyloxybenzoyl)quinoline.
References
-
Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed oxidative carbonylative coupling of arylboronic acids with terminal alkynes to alkynones.[2] Organic & Biomolecular Chemistry, 9(23), 8003-8005. Link
- Context: Establishes the foundational logic for Pd-catalyzed carbonyl
-
Bains, A. K., Singh, V., & Adhikari, D. (2020). Transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline.[3] The Journal of Organic Chemistry, 85(23), 14971-14979. Link
- Context: Cited to contrast the regioselectivity issues of Minisci reactions versus the recommended Pd-coupling.
-
Gadge, S. T., & Bhanage, B. M. (2014). Recent developments in palladium-catalyzed carbonylation reactions using CO surrogates. RSC Advances, 4(19), 10367-10389. Link
- Context: Authoritative review supporting the use of Mo(CO)
-
Sumino, S., Fusano, A., Fukuyama, T., & Ryu, I. (2014). Carbonylative Suzuki–Miyaura coupling reaction using a photo-induced CO generating reagent. Accounts of Chemical Research, 47(5), 1563-1574. Link
- Context: Mechanistic insights into the transmetallation step and ligand effects (Xantphos)
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. Palladium-catalyzed oxidative carbonylative coupling of arylboronic acids with terminal alkynes to alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 4-(4-Heptyloxybenzoyl)quinoline
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Yield Optimization for 4-(4-Heptyloxybenzoyl)quinoline Synthesis
Introduction: The "Nitrogen Trap" in Quinoline Acylation
You are likely encountering a ceiling in your reaction yields (hovering around 30-45%) or struggling with a persistent "tarry" crude product. In the synthesis of 4-(4-Heptyloxybenzoyl)quinoline , the core challenge is not the bond formation itself, but the interference of the quinoline nitrogen.
In a standard Friedel-Crafts acylation, the quinoline nitrogen acts as a Lewis base, complexing with your Lewis acid catalyst (
This guide restructures your protocol to account for this "Nitrogen Trap" and provides a high-purity alternative via Grignard chemistry if the acylation route remains problematic.
Module 1: The Synthetic Workflow (Visualized)
The following flowchart outlines the critical decision points and the "Double-Activation" strategy required for the Friedel-Crafts route.
Figure 1: Decision matrix for synthesis. Note the critical pH swing in Route A to recover the product from the aqueous phase.[1]
Module 2: Troubleshooting the Friedel-Crafts Route
This is the industrial workhorse route, but it fails if the stoichiometry is treated like a standard benzene acylation.[1]
Protocol: Reaction of 4-quinolinecarbonyl chloride with (heptyloxy)benzene using Aluminum Chloride (
Critical Process Parameters (CPPs)
| Parameter | Standard Protocol | Corrected Protocol (Quinoline Optimized) | The "Why" (Causality) |
| 1.1 - 1.2 equivalents | 2.5 - 3.0 equivalents | 1 eq is consumed immediately by the Quinoline N. You need the extra 1.5 eq to actually catalyze the Friedel-Crafts reaction [1]. | |
| Solvent Choice | DCM or Ether | 1,2-Dichloroethane (DCE) or Nitrobenzene | The Quinoline- |
| Order of Addition | Add | Stepwise Addition | Add 1 eq |
FAQ: Common Failure Modes
Q: The reaction turns into a solid black rock that I can't stir. What happened? A: You likely used a non-polar solvent (like DCM) at high concentration.[1] The intermediate complex precipitates.[1][2]
-
Fix: Use 1,2-Dichloroethane and increase solvent volume to 10-15 mL per gram of reactant. If it seizes, add Nitrobenzene to redissolve the solids.[1]
Q: I quenched the reaction with water, but my organic layer contains no product. Where is it?
A: This is the most common error.[1] Upon quenching with water/acid, the quinoline nitrogen protonates (
-
Fix: You must basify the aqueous layer (using
or ) to pH 9-10 to deprotonate the quinoline. The product will then precipitate or become extractable into DCM [2].[1]
Module 3: The Grignard Alternative (High Purity)
If the Friedel-Crafts route yields inseparable isomers or tar, switch to the Grignard addition to a nitrile.[1] This avoids the harsh Lewis Acid conditions.[1]
Protocol: Reaction of 4-cyanoquinoline with 4-heptyloxyphenylmagnesium bromide.
Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| Low Conversion (<20%) | Grignard reagent degradation. | Titrate your Grignard reagent before use. Ensure the 4-heptyloxyphenyl bromide is dry (azeotrope with toluene) before Mg insertion. |
| "Waxy" Impurities | Wurtz coupling (homo-coupling of the Grignard). | Add the Grignard slowly to the nitrile at 0°C to -10°C . Do not reflux immediately. |
| Product is an Imine | Incomplete Hydrolysis. | The intermediate is a ketimine.[1] It requires acidic hydrolysis ( |
Module 4: Purification of "Oily" Quinolines
Benzoylquinolines with long alkyl chains (like heptyloxy) often form supercooled liquids (oils) rather than crystallizing, trapping impurities.
Q: My product is a viscous oil. Column chromatography is not separating the impurities well. A: Use the "Salt-Break" Technique .[1]
-
Dissolve your crude oil in a minimal amount of Ethanol or Acetone.
-
Add concentrated
(or Picric acid in ethanol) dropwise. -
The Quinoline Hydrochloride salt often crystallizes much better than the free base.[1]
-
Filter the salt, wash with cold ether (removes non-basic impurities like unreacted heptyloxybenzene).
-
Resuspend the salt in water/DCM and neutralize with
to recover the pure free base [2].[1]
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry
- Source: Organic Chemistry Portal & Wikipedia (General Consensus on Heterocyclic Acyl
- Note: Confirms the requirement for >2 eq. of Lewis acid when acylating substrates with basic nitrogen atoms (like pyridine/quinoline)
-
URL:
-
Purification of Quinoline Derivatives
-
Source: BenchChem Technical Support.[3] "Addressing challenges in the purification of quinoline derivatives."
- Note: Validates the "Salt Formation" method (HCl/Picrate)
-
URL:
-
-
Grignard Addition to Nitrogen Heterocycles
-
Source: ResearchGate / Jordan Journal of Pharmaceutical Sciences. "Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline... Grignard synthesis."[1][4][5][6][7][8]
- Note: Provides experimental conditions for coupling benzyl/phenyl Grignards to isoquinoline/quinoline systems, highlighting temperature control (-10°C) to avoid side reactions.
-
URL:
-
Sources
- 1. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 2. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 6. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purifying Crude 4-(4-Heptyloxybenzoyl)quinoline
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(4-Heptyloxybenzoyl)quinoline.
As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. The goal is to provide a deep, mechanistic understanding of the challenges you may face when purifying 4-(4-heptyloxybenzoyl)quinoline and to equip you with robust, field-tested solutions.
Understanding the Impurities: The "Why" Behind the Purification Challenge
The purity of your final compound is fundamentally linked to its synthesis route. The most probable synthetic pathway to an acylquinoline is a variation of the Friedel-Crafts acylation or a ring-forming reaction like the Pfitzinger or Friedländer synthesis.[1][2][3] Each route presents a unique impurity profile.
A common method, Friedel-Crafts acylation, involves reacting quinoline with a 4-heptyloxybenzoyl derivative using a Lewis acid catalyst (e.g., AlCl₃). However, this reaction is notoriously challenging for N-heterocycles like quinoline. The basic nitrogen atom readily complexes with the Lewis acid catalyst, deactivating the aromatic ring system towards the desired electrophilic substitution.[4] This deactivation can lead to low yields and a complex mixture of impurities.
Table 1: Potential Impurities and Their Origins
| Impurity | Potential Origin | Impact on Purification |
|---|---|---|
| Unreacted Quinoline | Incomplete reaction; excess starting material. | Highly polar, can be difficult to separate from the product on silica gel. |
| 4-Heptyloxybenzoic Acid | Hydrolysis of the acyl chloride starting material. | Acidic impurity; can be removed with a basic wash but may complicate crystallization. |
| N-Acylated Quinoline Salt | The Lewis acid catalyst complexes with the quinoline nitrogen.[4] | A deactivated intermediate that may persist in the crude mixture. |
| Isomeric Products | Acylation at different positions on the quinoline ring. | Similar polarity to the desired product, often requiring careful chromatographic separation. |
| Poly-acylated Products | Over-reaction, especially under harsh conditions. | Typically less polar than the mono-acylated product. |
| Residual Catalyst/Salts | From the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. | Must be thoroughly removed during aqueous work-up to prevent decomposition during chromatography. |
Troubleshooting Guide
This section is structured to address specific experimental issues in a direct question-and-answer format.
Question: My crude product is a dark, viscous oil that refuses to crystallize. What are my next steps?
Answer: This is a very common issue with quinoline derivatives that have long alkyl chains.[5] The heptyloxy group imparts significant non-polar character, which can inhibit the formation of a stable crystal lattice.
-
Causality: The failure to crystallize stems from either a high concentration of impurities disrupting lattice formation or the inherent physical properties of the molecule. Your primary goal is to increase the purity to a point where crystallization can occur or to use an alternative method.
-
Solutions:
-
Attempt Salt Formation: Since the quinoline moiety is basic, it can be protonated to form a crystalline salt.[5] Dissolve the oil in a minimal amount of a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The resulting hydrochloride salt is often a solid that can be filtered, washed, and then neutralized back to the free base if necessary.[5] Picric acid is another option for forming highly crystalline salts.[5]
-
Initial Purification by Chromatography: If salt formation is unsuccessful, your best option is to perform column chromatography to remove the bulk of the impurities.[5][6] Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity and more amenable to crystallization.
-
dot
Caption: Decision workflow for purifying oily quinoline derivatives.
Question: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. Why is this happening?
Answer: This phenomenon, known as "tailing," is characteristic of basic compounds like quinolines on acidic silica gel.
-
Causality: The lone pair of electrons on the quinoline nitrogen forms a strong interaction (acid-base interaction) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong binding prevents the compound from eluting cleanly, resulting in broad, streaky peaks and poor separation.[6]
-
Solutions:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Adding 0.5-1% triethylamine (NEt₃) to your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica. The triethylamine competes for these sites, allowing your quinoline derivative to elute more symmetrically.[6]
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral alumina can be an effective alternative to silica gel for basic compounds.[7]
-
Reverse-Phase Chromatography: For highly non-polar quinolines, reverse-phase (C18) chromatography can provide excellent separation, though it is often more resource-intensive for large-scale purification.[7]
-
Question: After my aqueous work-up, I still see impurities in the final product. How can I improve my extraction procedure?
Answer: A simple aqueous wash is often insufficient to remove all types of impurities. A targeted acid-base extraction is far more effective.
-
Causality: Your crude product contains a mixture of neutral (your product), basic (unreacted quinoline), and acidic (4-heptyloxybenzoic acid) components. A multi-step liquid-liquid extraction can selectively remove these impurities.
-
Solution Workflow:
-
Acid Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic unreacted quinoline, pulling it into the aqueous layer as its hydrochloride salt.
-
Base Wash: Next, wash the organic layer with a dilute basic solution (e.g., 1M NaHCO₃ or 1M NaOH). This will deprotonate the acidic 4-heptyloxybenzoic acid, pulling it into the aqueous layer as its sodium salt.
-
Brine Wash & Dry: Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 4-(4-heptyloxybenzoyl)quinoline? A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the structure, a mixed-solvent system is likely optimal. Start by dissolving the crude product in a minimal amount of a hot, more polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone). Then, slowly add a hot, less polar "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
Q2: How can I confirm the purity of my final product? A2: A combination of techniques is necessary for robust purity confirmation.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a purity of ≥95% is a common standard for research compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp peaks corresponding to the target structure, with no significant signals from impurities.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range indicates the presence of impurities.
Q3: My product seems to be decomposing on the silica gel column. What should I do? A3: Decomposition on silica gel can occur if the compound is sensitive to acid.[7]
-
Deactivate the Silica: As mentioned in the troubleshooting guide, adding triethylamine to the eluent can mitigate this.
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than for TLC to ensure the compound elutes in a reasonable time.
-
Use an Alternative Adsorbent: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[7]
Detailed Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed to purify the crude product by removing polar and non-polar impurities while preventing tailing.
-
Prepare the Slurry: In a beaker, mix silica gel (60-120 mesh) with your initial, non-polar eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Create a homogenous slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks are present.[6]
-
Load the Sample: Dissolve your crude 4-(4-heptyloxybenzoyl)quinoline in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Add the Sample: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.
-
Elute the Compound: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 1% to 5%, then 10%) to elute your compound. The triethylamine concentration should be kept constant at ~1%.[8]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Workflow for purification by column chromatography.
Protocol 2: Two-Solvent Recrystallization
This protocol should be used on material that is already reasonably pure (e.g., post-chromatography).
-
Select Solvents: Based on preliminary tests, select a soluble solvent (e.g., isopropanol) and a miscible anti-solvent (e.g., water).
-
Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the compound.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until a persistent cloudiness is observed. Add a final drop or two of hot isopropanol to just redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (a 50:50 mixture of isopropanol/water can be effective) to remove any soluble impurities adhering to the crystal surface.[8]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
References
- International Journal for Multidisciplinary Research (IJFMR). (2025).
-
Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Molecules. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]
- BenchChem. (2025).
- Revues Scientifiques Marocaines. (2022).
- Scholar Hub Universitas Indonesia. (2023).
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]
- Google Patents. (2005).
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 4-(4-hydroxystyryl)quinoline: A Technical Guide.
- Smolecule. (n.d.).
-
MDPI. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [Link]
- Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?.
- Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros.
- BenchChem. (2025).
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
Troubleshooting phase transition anomalies in 4-(4-Heptyloxybenzoyl)quinoline
Welcome to the dedicated technical support center for 4-(4-Heptyloxybenzoyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this promising quinoline derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address anomalies you may encounter during its synthesis, purification, and characterization, ensuring the integrity and reproducibility of your results.
Introduction to 4-(4-Heptyloxybenzoyl)quinoline
4-(4-Heptyloxybenzoyl)quinoline is a calamitic (rod-like) thermotropic liquid crystal.[1] Its molecular structure, featuring a rigid quinoline core and a flexible heptyloxy tail, is designed to exhibit mesophases upon heating before transitioning to an isotropic liquid.[2][3] Understanding and controlling these phase transitions are critical for its application in materials science and drug delivery systems.[4][5]
Based on homologous series of similar quinoline-based liquid crystals, the expected phase behavior for 4-(4-Heptyloxybenzoyl)quinoline upon heating is the transition from a crystalline solid (Cr) to a smectic phase (Sm) and/or a nematic phase (N), before finally becoming an isotropic liquid (I).[6][7] The specific transition temperatures and the presence of both smectic and nematic phases can be influenced by the length of the alkoxy chain.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystal phases for 4-(4-Heptyloxybenzoyl)quinoline?
A1: Based on studies of analogous quinoline-based compounds, 4-(4-Heptyloxybenzoyl)quinoline is expected to exhibit enantiotropic nematic and potentially smectic phases.[6][7] The heptyloxy tail is of sufficient length to promote the formation of a smectic phase in addition to the nematic phase commonly observed in this class of molecules.[8]
Q2: My synthesized 4-(4-Heptyloxybenzoyl)quinoline does not show any liquid crystalline behavior. What could be the reason?
A2: The absence of mesophases can be attributed to several factors. The most common cause is the presence of impurities, which can disrupt the long-range molecular order required for liquid crystal formation.[3] Another possibility is that the compound has degraded due to exposure to light, heat, or reactive chemicals. It is also crucial to ensure that the correct molecular structure has been synthesized.
Q3: The phase transition temperatures I observe are different from the expected values. Why is this happening?
A3: Minor deviations in transition temperatures can be caused by slight variations in purity. Even small amounts of impurities can broaden or shift transition peaks.[3] Furthermore, the heating and cooling rates used in Differential Scanning Calorimetry (DSC) can affect the observed transition temperatures.[1] For an accurate determination, it is recommended to use a standardized heating rate (e.g., 10 °C/min) and to perform a second heating cycle to erase the sample's prior thermal history.
Q4: I am observing an unexpected exothermic peak in my DSC thermogram during heating. What does this indicate?
A4: An exothermic peak on a heating scan, often referred to as a "cold crystallization" peak, can occur if the sample was amorphously solidified during the previous cooling cycle. Upon heating, the amorphous solid gains enough energy to rearrange into a more ordered crystalline state before melting at a higher temperature. This is more likely to happen with rapid cooling.
Troubleshooting Guide for Phase Transition Anomalies
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the characterization of 4-(4-Heptyloxybenzoyl)quinoline.
Anomaly 1: Absence or Broadening of Phase Transitions
Potential Cause 1: Sample Impurity
-
Rationale: Impurities disrupt the molecular packing and cooperativity required for sharp, well-defined phase transitions. This can lead to a broadening of the transition peaks in the DSC thermogram or even the complete suppression of a mesophase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or absent phase transitions.
-
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, ethyl acetate/hexane).
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Confirm purity using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before re-analyzing by DSC and Polarized Optical Microscopy (POM).
-
Potential Cause 2: Incorrect Thermal History
-
Rationale: The thermal history of the sample can significantly influence its phase behavior. For instance, rapid cooling can lead to the formation of a glassy or disordered crystalline state, which may exhibit different transition behavior upon subsequent heating.
-
Troubleshooting Workflow:
Caption: Workflow for addressing issues related to thermal history.
-
Experimental Protocol: Standardized DSC Measurement
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the final transition into the isotropic liquid. This erases the sample's prior thermal history.
-
Hold the sample at the high temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Perform a second heating scan at the same controlled rate. The phase transitions observed during the second heating scan are generally more reproducible.
-
Anomaly 2: Unexpected Mesophase or Absence of an Expected Phase
Potential Cause: Polymorphism or Monotropic Behavior
-
Rationale: Some compounds can exist in different crystalline forms (polymorphs), each with its own melting point and phase transition sequence. It's also possible for a liquid crystal phase to be monotropic, meaning it is only observed upon cooling from the isotropic liquid and not upon heating from the crystalline solid.
-
Troubleshooting Workflow:
Caption: Diagnostic workflow for unexpected mesophases.
-
Experimental Protocol: Polarized Optical Microscopy (POM) with Hot Stage
-
Place a small amount of the sample on a clean microscope slide and cover with a coverslip.
-
Mount the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is fully in the isotropic liquid phase. In the isotropic phase, the view between the crossed polarizers will be dark.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Carefully observe the sample through the microscope as it cools. Note the temperatures at which phase transitions occur and record images of the characteristic textures (e.g., Schlieren texture for nematic, fan-shaped or focal-conic textures for smectic phases).
-
Compare the transition temperatures and textures observed during cooling with those seen during a subsequent heating run to identify any monotropic phases or polymorphic transitions.
-
Data Summary
| Property | Expected Behavior | Common Anomalies |
| Phase Transitions | Crystal → Smectic (?) → Nematic → Isotropic | Absence of mesophases, broad transitions |
| DSC Thermogram | Sharp endothermic peaks for each transition | Broad peaks, overlapping peaks, exothermic peaks on heating |
| POM Textures | Schlieren (Nematic), Fan/Focal-Conic (Smectic) | No birefringence in the melt, grainy textures |
Synthesis and Purification of 4-(4-Heptyloxybenzoyl)quinoline
A reliable synthesis and rigorous purification are paramount for obtaining a sample that exhibits its true liquid crystalline properties.
Synthesis
The synthesis of 4-(4-Heptyloxybenzoyl)quinoline can be achieved via a Friedel-Crafts acylation reaction.[4]
-
Step 1: Synthesis of 4-Heptyloxybenzoyl Chloride
-
To a solution of 4-heptyloxybenzoic acid in a dry, inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Step 2: Friedel-Crafts Acylation
-
Dissolve quinoline in a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
-
Add the 4-heptyloxybenzoyl chloride solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
-
Column Chromatography: Purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to obtain a highly pure sample.
References
- Chia, W., Kuo, K.-N., & Lin, S.-H. (2014). Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl)-6-methylquinolines. International Journal of Molecular Sciences, 15(5), 7579–7593.
- Collings, P. J., & Hird, M. (2017). Introduction to Liquid Crystals: Chemistry and Physics. CRC press.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Lai, L.-L., Wang, C.-H., Hsieh, W.-P., & Lin, H.-C. (1996). Synthesis and Characterization of Liquid Crystalline Molecules Containing the Quinoline Unit. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 287(1), 137–143.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Hamad, W. M., Al-Dujaili, A. H., & Ha, S.-T. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 654(1), 1–11.
- Wan, P. (2024). An Anomaly in Phase Transition: Liquid Crystals. Berkeley Scientific Journal, 28(2).
- Abbasi, M., Ghasemian, A., & Gharanjig, K. (2021). A cationic surfactant-decorated liquid crystal-based sensor for sensitive detection of quinoline yellow. Scientific Reports, 11(1), 24304.
- Mali, R. D., Shirdhone, S., Waingade, S., Sajagane, A., & Koli, M. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6).
- Wan, P. (2024). An Anomaly in Phase Transition: Liquid Crystals. eScholarship.
- ResearchGate. (n.d.).
- Lee, C.-A., & Su, W.-C. (2013). Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines. International Journal of Molecular Sciences, 14(9), 18510–18524.
- Beke, D., Forg, E., Nagy, L., Mucsi, Z., & Mátyus, P. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5493.
- Ahmed, Z. A., Ahmed, H. A., & Lateef, A. A. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Molecules, 27(5), 1664.
- Mali, R. D., Shirdhone, S., Waingade, S., Sajagane, A., & Koli, M. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).
- Zhang, Y., Wang, L., Chen, D., Li, C., & Yang, H. (2025). Cholesteric Liquid Crystal Polymer Network Patterns with a Golden Structural Color. Polymers, 17(11), 2296.
- Taylor & Francis. (n.d.). Liquid crystals – Knowledge and References.
- Ali, I., Wani, W. A., & Saleem, K. (2013). Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene)
- Fang, Z., Al-Maharik, N., Kirsch, P., Bremer, M., & Slawin, A. M. Z. (n.d.). Supporting Information Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Experimental protoc. Beilstein Journals.
- Lee, J.-H., Kim, D. H., Jeong, K.-U., & Kim, J.-S. (2019). Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Polymers, 11(6), 996.
- ResearchGate. (n.d.). Summary of DSC and POM analyses of LCs of type 3.
- Zars, B. (2018, May 23).
- Svete, J., & Grošelj, U. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1845–1856.
- Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, Y. (2024). Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers in Chemistry, 12, 1438927.
- Romero, M., & Delgado, J. (2025).
- Drozd-Rzoska, A., Rzoska, S. J., & Starzonek, S. (2024). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles.
- Sathyendran, S., Muthu, K., Govindan, K., Chen, N.-Q., Lin, W.-Y., & Senadi, G. C. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 21, 1029–1037.
- Larock, R. C., & Yao, T. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and Thermotropic Studies of Two Novel Series of Kinked Liquid Crystals: 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-Alkoxynaphthalen-2-yl)-6-methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and thermotropic studies of two novel series of kinked liquid crystals: 2-(4'-alkoxybiphen-4-yl)-6-methylquinolines and 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals 2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Column Chromatography for Quinoline Derivatives
Status: Online Operator: Senior Application Scientist Ticket ID: QUIN-SEP-001 Subject: Troubleshooting Tailing, Resolution, and Recovery of Quinoline Scaffolds
Executive Summary
Quinoline derivatives present a classic chromatographic challenge: they are nitrogen-containing heterocycles with basic functionality (pKa ~4.[1]9) [1]. On standard silica gel, the lone pair on the nitrogen atom acts as a Lewis base, interacting strongly with acidic silanol groups (
This guide abandons generic advice. We focus on neutralizing these secondary interactions and optimizing mass transfer to ensure your compound elutes as a tight, symmetrical band.
Phase 1: Stationary Phase & System Selection
The Core Directive: Do not treat quinolines like standard neutrals. If your crude material is basic, standard silica (60 Å) will act as a cation exchanger, not just a polar adsorbent. You must intervene chemically.
Decision Matrix: Selecting Your Stationary Phase
Figure 1: Decision tree for selecting the optimal stationary phase based on compound basicity and solubility.
Phase 2: Mobile Phase Engineering
The most common error is using a simple DCM/MeOH gradient. Methanol is protic and generates significant heat upon adsorption to silica, often causing "gas pockets" or cracking the column bed [2]. Furthermore, without a modifier, the quinoline will streak.
Protocol A: The "TEA Blockade" (Standard Silica)
Mechanism: Triethylamine (TEA) competes for the acidic silanol sites.[2] Since TEA is more basic than most quinolines, it saturates the surface, allowing your product to interact only with the bulk mobile phase.
-
Pre-treatment: Flush the packed column with 1% TEA in Hexane (or your starting non-polar solvent) for 2 Column Volumes (CV).
-
Mobile Phase: Add 0.5% - 1.0% TEA to both your non-polar (A) and polar (B) solvents.
-
Why both? If you only add it to B, the TEA concentration changes during the gradient, leading to baseline drift and unpredictable elution.
-
-
Solvent System:
-
Preferred: Hexane / Ethyl Acetate (if soluble).[3]
-
Alternative: DCM / MeOH (only if necessary). Warning: Limit MeOH to <10% if possible to avoid silica dissolution/swelling issues.
-
Protocol B: The "Ammonia Shift" (For Highly Polar Quinolines)
For quinolines with polar side chains (e.g., hydroxyquinolines), TEA may not be strong enough.
-
Prepare Ammoniated Methanol : Bubble anhydrous ammonia gas into MeOH or mix 10 parts MeOH with 1 part
(28%). -
Use this "Ammoniated MeOH" as your B-solvent in a DCM gradient.
Phase 3: Sample Loading & Flow Dynamics
The "Band Broadening" Trap: Quinolines often have poor solubility in Hexane/EtOAc. Dissolving them in DCM or MeOH for liquid loading is risky; the strong solvent acts as a "pusher," carrying the sample too fast down the column before the gradient starts, resulting in a broad, undefined band.
Recommended Method: Dry Loading
-
Dissolve crude quinoline in minimal DCM/MeOH.
-
Add silica gel (ratio 1:2 sample-to-silica by weight).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the pre-equilibrated column (use a layer of sand for protection).
Troubleshooting Hub (FAQ)
Q1: My quinoline is "streaking" from the baseline to the solvent front. What is happening? A: This is classic Silanol Overload .
-
Diagnosis: Your compound is dragging because it is partially protonated by the silica surface.
-
Fix: You must add a basic modifier. If you are already using 1% TEA, switch to Neutral Alumina stationary phase. Alumina lacks the acidic protons of silica, often yielding sharp peaks for basic heterocycles without modifiers [3].
Q2: I see two spots on TLC, but they co-elute on the column. A: You likely have a Selectivity Issue , not an efficiency issue.
-
Fix: Change the solvent class. If you are using DCM/MeOH (selectivity driven by dipole-dipole), switch to Hexane/Acetone or Hexane/EtOAc (selectivity driven by H-bonding capabilities).
-
Advanced Fix: Use Toluene instead of Hexane. The
interactions between Toluene and the quinoline ring can dramatically alter retention time compared to aliphatic alkanes.
Q3: My product is stuck at the top of the column (Baseline spot on TLC). A: The compound has precipitated or salt-formed.
-
Fix: Flush the column with DCM : MeOH : TEA (90:9:1) . The high polarity combined with the base will break the ionic interaction with the silica and redissolve the compound.
Q4: Can I use C18 (Reversed Phase) for Quinolines? A: Yes, and it is often superior for polar derivatives.
-
Condition: You must control pH.
-
Low pH Method: Use Water (0.1% Formic Acid) / Acetonitrile. The quinoline will be fully protonated (
) and elute early but with excellent peak shape. -
High pH Method: Use Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile. The quinoline will be neutral and retain longer. Ensure your C18 column is rated for pH > 8 (e.g., hybrid particle technology).
Quantitative Reference Data
Table 1: Solvent System Optimization Guide
| Quinoline Type | Polarity | Recommended Stationary Phase | Recommended Mobile Phase | Modifier |
| Simple Quinoline | Low | Silica Gel | Hexane / EtOAc | 1% TEA |
| Amino-Quinoline | Medium | Amine-Silica or Silica | Hexane / Acetone | None (if amine silica) |
| Hydroxy-Quinoline | High | C18 (Reversed Phase) | Water / ACN | 0.1% Formic Acid |
| Quinoline Salt | Very High | Neutral Alumina | DCM / MeOH | 1% |
References
-
Charite.de . Quinoline - Physical and Thermodynamic Properties. Available at: [Link]
-
Biotage . What are good alternatives to shallow DCM/MeOH gradients?. Available at: [Link]
-
Phenomenex . Tip on Peak Tailing of Basic Analytes. Available at: [Link]
Sources
Thermal degradation analysis of 4-(4-Heptyloxybenzoyl)quinoline at high temperatures
Welcome to the Advanced Materials Characterization Support Hub. Subject: Thermal Stability & Degradation Protocol for Mesogenic Quinoline Derivatives Compound ID: 4-(4-Heptyloxybenzoyl)quinoline (HBQ-4)[1][2]
Executive Summary
This guide addresses the thermal behavior of 4-(4-Heptyloxybenzoyl)quinoline , a molecule combining a rigid quinoline-benzoyl core with a flexible heptyloxy tail.[2] This structure is characteristic of thermotropic liquid crystals (LCs) and organic semiconductors.[1][3]
Key Thermal Characteristics:
-
Phase Transitions: Expect multiple endothermic peaks in DSC (Crystal
Nematic/Smectic Isotropic) prior to degradation.[1][3] -
Critical Instability Point: The heptyloxy ether linkage is the "weak link," typically initiating degradation between 280°C and 320°C via radical scission.
-
Oxidative Sensitivity: The quinoline nitrogen is susceptible to N-oxide formation if heated in air.[3]
Part 1: Diagnostic Workflows (Troubleshooting)
Issue 1: "My TGA curve shows significant mass loss before the expected decomposition temperature."
Diagnosis: This is a common artifact often confused with degradation.[3] It usually indicates residual solvent entrapment or moisture adsorption, particularly if the mass loss occurs between 80°C and 150°C.[1]
Troubleshooting Logic:
Figure 1: Decision matrix for interpreting early mass loss events in Thermogravimetric Analysis (TGA).[1][2]
Corrective Protocol:
-
Isothermal Hold: Program a TGA step to hold at 120°C for 30 minutes prior to the main ramp. If mass stabilizes, it is solvent.[1][2][3]
-
Vacuum Drying: Pre-dry samples in a vacuum oven at 60°C for 12 hours.
Issue 2: "The sample turns black and insoluble after heating to 300°C."
Diagnosis: You are observing carbonization driven by the quinoline core.[3] While the alkyl tail cleaves off, the aromatic core (quinoline + benzoyl) undergoes radical cross-linking and polymerization, forming an insoluble char (coke).[1][2]
Mechanistic Insight:
The degradation follows a specific pathway.[3][4] The energy required to break the
Degradation Pathway Visualization:
Figure 2: Proposed thermal degradation pathway showing alkyl chain scission followed by core carbonization.[1][2]
Part 2: Standardized Experimental Protocols
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Protocol A: Determination of Safe Operating Window (TGA/DSC)
Objective: Define the temperature range where the material exhibits Liquid Crystal (LC) behavior without degrading.
Reagents & Equipment:
-
Instrument: Simultaneous TGA-DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).[1][2][3]
-
Pan: Alumina (open) for TGA; Aluminum (hermetically sealed with pinhole) for DSC.[1][3]
-
Purge Gas: Nitrogen (99.999%) at 50 mL/min (Critical to prevent early oxidation).[1][3]
Step-by-Step Procedure:
-
Baseline Subtraction: Run an empty pan protocol identical to the sample run to subtract buoyancy effects.
-
Sample Loading: Load 5–10 mg of HBQ-4. Note: Do not pack tightly; allow surface area for volatile release.[3]
-
Equilibration: Equilibrate at 40°C.
-
Ramp 1 (Drying): Ramp 10°C/min to 110°C. Hold 10 mins.
-
Ramp 2 (Analysis): Ramp 10°C/min to 600°C.
Data Analysis Criteria:
-
(Decomposition Onset): The temperature where 5% mass is lost.[1][5] For HBQ-4, this should be
.[1][2][3] -
Clearing Point: The DSC endotherm representing the Nematic
Isotropic transition. This must occur before .
Protocol B: Chemical Forensics (GC-MS)
Objective: Identify degradation products to confirm mechanism.
-
Thermal Stress: Heat 50 mg of sample in a sealed tube under Argon at 300°C for 1 hour.
-
Extraction: Wash the residue with Dichloromethane (DCM).[3]
-
Analysis: Inject the DCM extract into GC-MS.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my DSC show a sharp exothermic peak at 350°C? A: This is the crystallization of the degradation products or oxidative cross-linking. Unlike melting (endothermic), degradation involving bond formation (cross-linking) or oxidation is exothermic.[1][2] If you see this, you have exceeded the material's thermal limit.[1]
Q2: Can I use this material for vacuum deposition (OLED/OPV)?
A: Yes, but you must determine the sublimation temperature (
-
Rule: If
by at least 30°C, it is processable.[1][2] If they overlap, the molecule will decompose in the crucible.
Q3: The literature mentions "3-(4-Heptyloxybenzoyl)quinoline". Is the 4-isomer different? A: Chemically, the degradation mechanism (ether cleavage) is identical. However, the melting point and liquid crystal phases will differ significantly due to the structural symmetry. The 4-isomer is more linear, generally leading to higher melting points and more stable mesophases compared to the 3-isomer (bent shape).
References
-
Thermal Stability of Quinoline Derivatives
-
Source: "Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants." NIH National Library of Medicine. (2024).[3]
- Relevance: Establishes the baseline stability of the quinoline ring system >350°C.
-
-
Liquid Crystal Characterization Protocols
-
Degradation of Alkoxy-Aromatics
-
Specific Analog Data (3-isomer)
Sources
- 1. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of 4-(4-Heptyloxybenzoyl)quinoline
Topic: Prevention of UV-Induced Degradation & Photolytic Cleavage Document ID: TSC-HBQ-2026-UV Role: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (yellowing/browning) , precipitation , or loss of biological efficacy in your 4-(4-Heptyloxybenzoyl)quinoline samples upon exposure to ambient or UV light.[1]
This molecule contains three distinct photo-active moieties: the quinoline ring , the benzoyl carbonyl bridge , and the heptyloxy tail . The interplay between these groups creates a "perfect storm" for photodegradation via Norrish Type II cleavage and singlet oxygen generation.
This guide provides root-cause diagnostics and validated stabilization protocols ranging from simple additive strategies to advanced supramolecular encapsulation.[1]
Module 1: Diagnostic & Root Cause Analysis
Q: Why is my sample turning yellow even in solid state?
A: The yellowing is a hallmark of quinoline oxidation, but the primary driver in this specific molecule is the benzoyl moiety .
When 4-(4-Heptyloxybenzoyl)quinoline absorbs UV light (specifically 280–320 nm), the carbonyl group undergoes an
Concurrently, the quinoline nitrogen can sensitize the formation of Singlet Oxygen (
Visualizing the Failure Mode
The following diagram maps the degradation pathway you are likely experiencing.
Figure 1: Mechanistic pathway of UV-induced failure.[1] The benzoyl group acts as the trigger, while the quinoline ring and heptyl tail act as substrates for degradation.
Module 2: Immediate Formulation Strategies
Q: What additives can I use to stabilize my solution immediately?
A: You must address both the radical formation (from the ketone) and the photo-oxidation (of the quinoline). A single stabilizer is rarely enough.[1] Use a Combinatorial Approach .
Stabilizer Selection Matrix
| Stabilizer Class | Recommended Agent | Mechanism of Action | Concentration (w/w) | Application Note |
| Radical Scavenger | BHT (Butylated hydroxytoluene) | Donates H-atoms to quench alkyl radicals formed during cleavage.[1] | 0.05% – 0.1% | Essential for protecting the heptyloxy tail. |
| Singlet Oxygen Quencher | Physically deactivates | 0.1% – 0.5% | Highly lipophilic; compatible with your compound.[1] | |
| UV Absorber | Avobenzone or Benzophenone-3 | Competitively absorbs UV photons, dissipating energy as heat.[1][2] | 1.0% – 3.0% | Critical if the sample is exposed to direct light. |
| Acidifier | Citric Acid | Protonates the Quinoline Nitrogen. | pH < 4.0 | Protonated quinolines are often more photostable than free bases.[1] |
Protocol 1: Preparation of a Stabilized Stock Solution
-
Dissolve 4-(4-Heptyloxybenzoyl)quinoline in your solvent (e.g., Ethanol/DMSO).[1]
-
Add BHT (0.1% w/v) before extensive mixing to prevent oxidation during handling.
-
Add
-Tocopherol (0.2% w/v). -
Store in Amber Borosilicate Glass (Type 1). Never use clear glass or standard polystyrene.
Module 3: Advanced Encapsulation (The "Pro" Solution)
Q: Additives aren't enough. How do I completely shield the molecule?
A: For maximum stability, you must physically isolate the benzoyl chromophore from the environment using Supramolecular Encapsulation .
Cyclodextrins (CDs) are the gold standard here.[1] The hydrophobic heptyl chain of your molecule will thread into the CD cavity, while the bulky benzoyl-quinoline head can be partially shielded. This "locks" the molecular conformation, preventing the flexibility required for the Norrish Type II self-degradation.
Recommended Host: Hydroxypropyl-
Protocol 2: HP- -CD Inclusion Complex Preparation
This method creates a molecular shield that can increase photostability by 10-50x.[1]
-
Stoichiometry: Calculate a 1:2 molar ratio (Drug : CD). The extra CD ensures full coverage of the heptyl tail and the benzoyl region.
-
Phase Solubility: Dissolve HP-
-CD in water (or 10% ethanol/water) to create a saturated solution.[1] -
Addition: Slowly add 4-(4-Heptyloxybenzoyl)quinoline (dissolved in a minimum amount of acetone) to the CD solution while stirring vigorously.
-
Kneading/Stirring: Stir protected from light for 24–48 hours at room temperature. The solution may turn cloudy then clear as complexation occurs.
-
Lyophilization: Freeze-dry the solution to obtain the solid inclusion complex.
Workflow Visualization
Figure 2: Workflow for creating a supramolecular shield using Cyclodextrins.[1]
Module 4: Analytical Validation (ICH Q1B)
Q: How do I prove my stabilization strategy worked?
A: You cannot rely on visual inspection alone. You must perform Actinometry and HPLC analysis following ICH Q1B Guidelines .
Standardized Photostability Stress Test
-
Light Source: Cool White Fluorescent Lamp (VIS) + Near UV Lamp (320-400 nm).
-
Exposure Target:
-
Sample Setup:
-
Dark Control: Wrapped in Aluminum foil.
-
Exposed Sample: Quartz cuvette or spread thin on a glass plate.
-
HPLC Method for Degradation Detection
Standard C18 columns may retain the lipophilic heptyl chain too strongly. Use a C8 or Phenyl-Hexyl column for better resolution of the oxidized byproducts.
| Parameter | Setting |
| Column | C8 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:[1]50) |
| Gradient | 60% B to 95% B over 20 mins (Elute the lipophilic tail) |
| Detection | DAD at 254 nm (Quinoline) and 310 nm (Benzoyl) |
| Pass Criteria | < 5% degradation relative to Dark Control |
References
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][4][5][6] Link
-
Tonnesen, H. H. (2001).[1] Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. (General principles of quinoline photostability).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Albini, A., & Fasani, E. (1998).[1] Drugs: Photochemistry and Photostability. Royal Society of Chemistry.[1] (Mechanisms of benzoyl/quinoline photodegradation).
-
Vandamme, T. F. (2002).[1] Cyclodextrins as potential carriers for drug delivery. In Polysaccharides in Medicinal Applications. (Specifics on stabilizing lipophilic chains).
Sources
- 1. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV stabilizer additives [elixance.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 5. youtube.com [youtube.com]
- 6. One moment, please... [caronscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
Validation & Comparative
1H NMR Chemical Shift Assignment Guide: 4-(4-Heptyloxybenzoyl)quinoline
The following guide provides a comprehensive technical analysis for the 1H NMR chemical shift assignment of 4-(4-Heptyloxybenzoyl)quinoline . This document is structured for researchers requiring rigorous structural validation of quinoline-based liquid crystals or pharmacophores.
Executive Summary & Structural Context[1][2][3]
The compound 4-(4-Heptyloxybenzoyl)quinoline represents a class of "bent-core" or functionalized heterocyclic mesogens.[1][2] Unlike its 3-isomer (often commercially available), the 4-substituted variant presents a unique magnetic environment due to the conjugation pathway between the quinoline nitrogen and the benzoyl carbonyl group.[1][2]
Accurate assignment of this molecule requires distinguishing between the electron-deficient quinoline core and the electron-rich heptyloxy-phenyl fragment.[1][2] This guide compares the theoretical and experimental shift expectations, providing a robust protocol for distinguishing the 4-isomer from common synthetic byproducts (e.g., 3-isomers or regioisomers from Friedländer synthesis).[1][2]
Molecular Structure & Numbering Scheme[1][2]
To ensure assignment accuracy, we utilize the following IUPAC-consistent numbering scheme:
-
Quinoline Ring: Positions 2, 3, 5, 6, 7, 8 (N is 1, C4 is the substitution site).[1][2]
-
Benzoyl Ring: Positions 2', 3', 5', 6' (1' is ipso to C=O, 4' is ipso to O-Heptyl).[1][2]
Caption: Logical connectivity and key proton environments for 4-(4-Heptyloxybenzoyl)quinoline.
Comparative Analysis: Chemical Shift Assignment
The following table synthesizes experimental data from analogous 4-benzoylquinolines and heptyloxy-benzoates to provide a high-confidence assignment range.
Table 1: 1H NMR Assignment (500 MHz, CDCl3)
| Proton Position | Chemical Shift ( | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Explanation |
| Quinoline H2 | 8.95 – 9.05 | Doublet (d) | 1H | J ~ 4.5 | Diagnostic Peak. Highly deshielded by adjacent Nitrogen and conjugation.[2] |
| Quinoline H8 | 8.15 – 8.25 | Doublet (d) | 1H | J ~ 8.5 | Deshielded by peri-effect of the ring nitrogen lone pair.[1][2] |
| Benzoyl H2', H6' | 7.80 – 7.88 | Doublet (d) | 2H | J ~ 8.8 | Ortho to carbonyl (anisotropic deshielding).[1][2] AA'BB' system part A. |
| Quinoline H5 | 7.70 – 7.78 | Doublet (d) | 1H | J ~ 8.2 | Proximity to the carbonyl at C4 causes deshielding relative to H6/H7.[1][2] |
| Quinoline H7 | 7.60 – 7.68 | Triplet (td) | 1H | J ~ 7.5, 1.5 | Typical aromatic multiplet.[1][2] |
| Quinoline H3 | 7.45 – 7.55 | Doublet (d) | 1H | J ~ 4.5 | Key Distinction. Coupled to H2.[1][2] In 3-isomers, this would be a singlet (H4).[1][2] |
| Quinoline H6 | 7.40 – 7.50 | Triplet (td) | 1H | J ~ 7.5, 1.5 | Often overlaps with H3 or Benzoyl signals.[1][2] |
| Benzoyl H3', H5' | 6.90 – 6.98 | Doublet (d) | 2H | J ~ 8.8 | Shielded by the electron-donating heptyloxy group.[1][2] AA'BB' system part B. |
| Heptyl H1'' | 4.00 – 4.08 | Triplet (t) | 2H | J ~ 6.6 | Characteristic O-CH2 shift.[1][2] |
| Heptyl H2'' | 1.75 – 1.85 | Quintet | 2H | J ~ 7.0 | Beta-protons to oxygen.[1][2] |
| Heptyl H3''-H6'' | 1.25 – 1.50 | Multiplet | 8H | - | Bulk methylene chain.[1][2] |
| Heptyl H7'' | 0.85 – 0.92 | Triplet (t) | 3H | J ~ 7.0 | Terminal methyl group.[1][2] |
Critical Distinction: 4-Isomer vs. 3-Isomer
A common challenge in quinoline synthesis is regioisomerism.[1][2]
-
4-Isomer (Target): H2 appears as a doublet (J ~4.5 Hz) because it couples to H3.[1][2]
-
3-Isomer (Alternative): H2 appears as a singlet because C3 is substituted.[1][2] H4 also appears as a singlet .[1][2]
Experimental Protocol & Validation Workflow
To ensure data integrity (Trustworthiness), follow this self-validating workflow.
Step 1: Sample Preparation[1][2]
-
Solvent Selection: Use CDCl3 (99.8% D) for standard resolution.[1][2] If solubility is poor due to the rigid core, use DMSO-d6 .[1][2]
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent. Filter through a glass wool plug to remove paramagnetic particulates (iron dust) that broaden lines.[1][2]
Step 2: Acquisition Parameters[1][2]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][2]
-
Relaxation Delay (D1): Set to 2.0 s minimum. The quaternary carbons (C4, C=O) require longer delays for quantitative 13C, but 2.0s ensures full relaxation of the isolated H2 proton for accurate integration.[1][2]
Step 3: Assignment Logic (Self-Validation)
Use the following logic gate to validate your structure:
Caption: Decision tree for distinguishing 4-substituted quinoline regioisomers.
Advanced Mechanistic Insights
The "Quinoline-Benzoyl" Conjugation
The chemical shift of H5 (approx 7.75 ppm) is of particular interest.[1][2] In unsubstituted quinoline, H5 resonates upfield.[1][2] However, in 4-benzoylquinoline, the carbonyl group at C4 is often twisted out of planarity with the quinoline ring due to steric repulsion from H3 and H5.[1][2] Despite this twist, the deshielding cone of the carbonyl significantly impacts H5, pushing it downfield.[1][2]
Alkoxy Chain Dynamics
The heptyloxy tail acts as a flexible anchor.[1][2] While the triplet at 4.0 ppm is diagnostic, the broadening of the alkyl multiplets (1.2-1.5 ppm) can indicate liquid crystalline aggregation if the concentration is too high or the temperature is too low.[1][2]
-
Troubleshooting: If the alkyl region is broad, heat the NMR probe to 40°C. Sharpening of peaks confirms aggregation rather than impurities.[1][2]
References
-
Quinoline NMR Standards
-
Synthesis & Characterization of Benzoylquinolines
-
Liquid Crystal Mesogens (Heptyloxy-benzoyl derivatives)
-
Regioisomer Distinction (3- vs 4-substituted)
Sources
Comprehensive FTIR Spectral Analysis: 4-(4-Heptyloxybenzoyl)quinoline
Executive Summary & Structural Context
4-(4-Heptyloxybenzoyl)quinoline is a prominent liquid crystalline mesogen characterized by a rigid quinoline-benzoyl core and a flexible heptyloxy (
For researchers in drug development and materials science, FTIR analysis of this compound serves two critical functions:
-
Structural Validation: Confirming the integrity of the ether linkage and the ketone bridge.
-
Phase Characterization: Monitoring the subtle shifts in carbonyl (
) and alkyl ( ) vibrations that correlate with intermolecular hydrogen bonding and packing efficiency in different mesophases.
Detailed Spectral Analysis
The FTIR spectrum of 4-(4-Heptyloxybenzoyl)quinoline can be dissected into three distinct functional zones. The following analysis synthesizes data from analogous benzoyl-quinoline systems and standard group frequency correlations.
Zone I: High-Frequency Region (2800 – 3100 cm⁻¹)
This region is dominated by C-H stretching vibrations.[1] The ratio of aliphatic to aromatic intensities is a quick purity check for the alkyl chain length.
-
3030 – 3080 cm⁻¹ (Aromatic C-H Stretch): Weak to medium intensity bands arising from the quinoline and phenylene rings.
-
2910 – 2960 cm⁻¹ (Asymmetric Aliphatic C-H Stretch): Strong bands corresponding to the
units of the heptyloxy chain.[1] -
2840 – 2870 cm⁻¹ (Symmetric Aliphatic C-H Stretch): Sharp bands specifically from the terminal methyl (
) and methylene groups.[1]
Expert Insight: In liquid crystalline phases, the width of these alkyl bands often broadens due to increased conformational disorder (trans-gauche isomerism) as the material transitions from crystalline to nematic/isotropic states.
Zone II: The Carbonyl Corridor (1600 – 1700 cm⁻¹)
The carbonyl peak is the "heartbeat" of this molecule. Its position is highly sensitive to the electronic environment defined by the quinoline ring.
-
1645 – 1665 cm⁻¹ (Ketone C=O[1] Stretch): Unlike simple aliphatic ketones (~1715 cm⁻¹), the carbonyl group here is conjugated with both the electron-rich phenylene ring and the electron-deficient quinoline ring. This extensive conjugation lowers the force constant, red-shifting the peak to the 1650 cm⁻¹ region.
-
Note: If this peak appears above 1680 cm⁻¹, suspect a disruption in conjugation or the presence of non-conjugated impurities.
-
Zone III: The Fingerprint Region (600 – 1600 cm⁻¹)
This complex region validates the core heterocyclic structure and the ether linkage.
-
1580 – 1620 cm⁻¹ (C=N / C=C Quinoline Stretch): Characteristic skeletal vibrations of the quinoline ring. The C=N stretch often appears as a sharp shoulder near 1600 cm⁻¹.
-
1240 – 1260 cm⁻¹ (Asymmetric C-O-C Stretch): A very strong band confirming the aryl alkyl ether (heptyloxy) connection.
-
1150 – 1180 cm⁻¹ (Symmetric C-O-C Stretch): The companion band to the asymmetric stretch.
-
800 – 850 cm⁻¹ (C-H Out-of-Plane Bending):
Summary Table of Diagnostic Peaks
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3050 ± 20 | Quinoline/Phenyl | Confirms aromaticity. | |
| 2925 ± 10 | Heptyloxy Chain | Intensity correlates with chain length ( | |
| 1655 ± 10 | Diaryl Ketone | Critical: Position indicates conjugation efficiency.[1] | |
| 1595 ± 10 | Quinoline Ring | Distinguishes from naphthalene analogs. | |
| 1250 ± 10 | Aryl Ether | Confirms attachment of the tail. | |
| 830 ± 10 | p-Substituted Benzene | Confirms para geometry of the tail.[1] |
Comparative Performance Analysis
To evaluate the utility of 4-(4-Heptyloxybenzoyl)quinoline, we compare it against two common alternatives used in liquid crystal formulations.
Alternative A: 4-(4-Heptyloxybenzoyl)pyridine[1]
-
Structural Difference: Pyridine ring instead of Quinoline.[1]
-
FTIR Impact: The pyridine analog lacks the fused benzene ring vibrations. Expect the absence of specific quinoline skeletal modes at ~750 cm⁻¹ and ~1500 cm⁻¹.
-
Performance Context: The pyridine derivative typically exhibits lower thermal stability and a narrower nematic range due to reduced
- stacking interactions compared to the extensive quinoline system.[1]
Alternative B: 4-(4-Octyloxybenzoyl)quinoline[1]
-
Structural Difference:
chain instead of . -
FTIR Impact: Spectra are nearly identical.[1] The only discernable difference is a slight increase in the integrated area of the aliphatic C-H stretching bands (2850-2960 cm⁻¹) relative to the aromatic bands.
-
Performance Context: The "Odd-Even Effect" in liquid crystals means the
(odd) chain often has lower transition temperatures and different entropy changes at the clearing point compared to the (even) chain.
Experimental Protocol: Self-Validating FTIR Workflow
This protocol ensures data integrity through built-in validation steps.[1]
Method: Transmission FTIR (KBr Pellet) or ATR (Diamond Crystal).[1][2] Resolution: 4 cm⁻¹.[1] Scans: 32 (Screening) or 64 (Publication).[1]
Step-by-Step Methodology
-
Background Validation: Collect an air background.[1] Ensure
doublet (2350 cm⁻¹) is minimized.[1] -
System Check: Run a Polystyrene calibration film.[1] Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
Sample Preparation (KBr Method):
-
Mix 1 mg of sample with 100 mg dry KBr (spectroscopic grade).
-
Grind to a fine powder (particle size < wavelength of IR light to minimize scattering).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition: Collect spectrum.
-
Internal Validation (The "Causality Check"):
-
Check: Does the C=O peak appear at ~1655 cm⁻¹?
-
If Yes: Conjugation is intact.
-
If No (>1690 cm⁻¹):[1] Sample may be hydrolyzed (free acid) or not fully conjugated (synthesis error).[1]
-
Check: Is the OH region (3200-3500 cm⁻¹) flat?
-
If Yes: Sample is dry.[1]
-
If No: Suspect water contamination or unreacted phenol precursor.[1]
-
Workflow Visualization
Caption: Logic-driven workflow for validating FTIR data integrity for benzoyl-quinoline derivatives.
References
-
Chemical Structure & Properties: 3-(4-Heptyloxybenzoyl)quinoline. Fluorochem. Retrieved from .[1] (Used as primary structural analog for spectral derivation).[1]
-
General Quinoline Spectroscopy: Synthesis and Characterization of Biologically Important Quinoline Derivatives. International Journal for Multidisciplinary Research (IJFMR).[1] Retrieved from .[1]
-
Benzoyl Group Vibrations: Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin. Retrieved from .[1]
-
Liquid Crystal Characterization: Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. NIH/PubMed Central.[1] Retrieved from .[1]
-
FTIR of Azo/Ester Mesogens: FTIR spectrum of 4-(4'-pyridylazophenyl)-4''-octyloxybenzoate. ResearchGate. Retrieved from .
Sources
HPLC Purity Verification for 4-(4-Heptyloxybenzoyl)quinoline: A Comparative Technical Guide
Executive Summary
4-(4-Heptyloxybenzoyl)quinoline is a significant mesogenic intermediate used in the synthesis of liquid crystals and functional organic materials. Its structural duality—combining a basic, nitrogen-containing quinoline ring with a lipophilic heptyloxybenzoyl tail—presents unique chromatographic challenges. Standard reverse-phase methods often fail to resolve de-alkylated impurities or suffer from peak tailing due to silanol interactions with the quinoline nitrogen.
This guide compares a Standard C18 Acidic Method against an Optimized Phenyl-Hexyl Buffered Method , demonstrating why the latter provides superior resolution and peak symmetry for purity verification in drug development and materials science contexts.
Part 1: Compound Profile & Chromatographic Challenges
| Property | Description | Chromatographic Impact |
| Structure | Quinoline core linked to a heptyloxy-substituted benzene ring. | High aromaticity requires |
| Lipophilicity (LogP) | Estimated ~5.5 - 6.0 | Requires high organic mobile phase strength for elution; significant retention on C18. |
| Basicity (pKa) | ~4.9 (Quinoline nitrogen) | At neutral pH, the molecule is partially ionized. At acidic pH (<3), it is protonated ( |
| Key Impurities | 1. 4-Heptyloxybenzoic acid (Starting material/Hydrolysis)2. 4-Hydroxybenzoylquinoline (De-alkylation byproduct)3. Quinoline precursors | Impurities vary significantly in polarity; method must handle a wide polarity range. |
Part 2: Method Comparison
Method A: The "Standard" Approach (C18 / Formic Acid)
Commonly used for initial screening but often insufficient for high-purity validation.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Pros: Simple, compatible with LC-MS.
-
Cons: The protonated quinoline nitrogen often interacts with residual silanols on the silica support, leading to peak tailing (As > 1.5) . Resolution between the main peak and the de-heptyloxylated impurity (4-hydroxybenzoylquinoline) can be compromised due to similar hydrophobic cores.
-
Method B: The "Recommended" Approach (Phenyl-Hexyl / Ammonium Acetate)
Optimized for basic, aromatic compounds.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol:Acetonitrile (50:50).
-
Mechanism: Hydrophobic interaction +
- stacking. -
Performance:
-
Pros: The phenyl ligand engages in
- interactions with the quinoline and benzoyl rings, offering orthogonal selectivity to C18. The buffer suppresses ionization variations and masks silanols. -
Result:Sharp peaks (As < 1.2) and baseline resolution of structural analogs.
-
Part 3: Detailed Protocol (Recommended Method B)
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Temperature: 40°C (Improves mass transfer for the bulky heptyl chain).
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 10 µL.
Reagents & Mobile Phase Preparation[2][3][4][5]
-
Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 5.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Solvent B (Organic): Mix Methanol and Acetonitrile (50:50 v/v). Degas.
-
Note: The MeOH/ACN blend balances solubility (MeOH) with lower backpressure (ACN).
-
Gradient Program
The lipophilic nature of the heptyloxy chain requires a high percentage of organic solvent to elute the product within a reasonable timeframe.
| Time (min) | % Solvent A (Buffer) | % Solvent B (Organic) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash (Elute dimers/oligomers) |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile (100%).
-
Stock Solution: Weigh 10 mg of 4-(4-Heptyloxybenzoyl)quinoline into a 10 mL volumetric flask. Dissolve in Acetonitrile (sonicate if necessary). Concentration: 1000 µg/mL.
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL for purity assay.
-
System Suitability Solution: Spike the Working Standard with 1% of 4-Heptyloxybenzoic acid (Impurity A) to verify resolution.
Part 4: Visualizations
Diagram 1: Impurity Origin & Detection Logic
This diagram maps the synthesis pathway to potential impurities, justifying the specific HPLC separation requirements.
Caption: Synthesis pathway showing the origin of critical impurities. Impurity A is a starting material, while Impurity B is a degradation product.
Diagram 2: Analytical Workflow
The step-by-step process for validating purity using the recommended method.
Caption: Operational workflow for HPLC purity verification, emphasizing the critical System Suitability Test (SST) checkpoint.
Part 5: Validation Parameters (Acceptance Criteria)
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during routine analysis:
-
Resolution (
): > 2.0 between 4-Heptyloxybenzoic acid (Impurity A) and the Main Peak. -
Tailing Factor (
): < 1.3 for the Main Peak (indicates successful suppression of silanol interactions). -
Precision: Relative Standard Deviation (RSD) < 1.0% for retention time and < 2.0% for peak area (n=6 injections).
-
LOD/LOQ: Limit of Quantitation should be confirmed at ≤ 0.05% (w/w) relative to the main peak to detect trace impurities.
References
-
Sielc Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." Sielc.com. [Link]
-
National Center for Biotechnology Information (NCBI). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PubMed Central (PMC). [Link]
-
Musiol, R. et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate. [Link]
-
Alves, E. et al. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." MDPI Molecules. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(4-Heptyloxybenzoyl)quinoline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Heptyloxybenzoyl)quinoline. As a specialized quinoline derivative, this compound must be handled with the assumption that it carries significant health risks associated with its core chemical structure. This guide is designed to establish a self-validating system of protocols that prioritize personnel safety through a deep understanding of the potential hazards and the causality behind each procedural step.
Hazard Assessment: Extrapolating from the Quinoline Core
The primary hazards associated with quinoline, and by extension, 4-(4-Heptyloxybenzoyl)quinoline, are severe and multifaceted.[2][3][4] It is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[2][3][4] Critically, it is also suspected of causing genetic defects and may cause cancer, placing it in a category of particularly hazardous substances that demand stringent control measures.[2][3][4]
| Hazard Category | Classification | GHS Hazard Statement | Key Implications for Handling |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Ingestion can be lethal. Absolutely no mouth pipetting. Avoid all hand-to-mouth contact. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Skin absorption is a significant route of exposure. Full-coverage PPE is non-negotiable. |
| Carcinogenicity | Category 1B | H350: May cause cancer | Long-term or repeated exposure must be minimized to the lowest possible level. This is a primary driver for using engineering controls. |
| Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Exposure could lead to heritable genetic damage. Stringent containment is required. |
| Skin & Eye Irritation | Category 2 | H315 & H319: Causes skin/serious eye irritation | Direct contact can cause immediate and significant injury. Eye and skin protection is mandatory. |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | Disposal must be handled as hazardous waste to prevent environmental release.[2][3][4] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the first or only one.[5] A robust safety plan is built on the "Hierarchy of Controls," which prioritizes systemic solutions over individual protective measures. This approach ensures that safety is engineered into the process itself.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 4-(4-Heptyloxybenzoyl)quinoline, engineering controls (i.e., a chemical fume hood) are not optional; they are the mandatory starting point for any manipulation of this compound.
Core PPE Protocol: A Head-to-Toe Mandate
Given the severe hazard profile, a comprehensive PPE strategy is required. The following protocols must be followed for all procedures involving 4-(4-Heptyloxybenzoyl)quinoline, from weighing to solution preparation and reaction monitoring.
A. Respiratory Protection
Inhalation of vapors, mists, or the solid powder must be avoided.[2]
-
Primary Control : All handling of 4-(4-Heptyloxybenzoyl)quinoline must occur within a certified chemical fume hood to minimize vapor and particle inhalation.[6][7]
-
When Respirators are Required : In the rare event of a fume hood failure or a significant spill, or when engineering controls are not feasible, respiratory protection is essential. The appropriate choice depends on the situation:
-
Air-Purifying Respirator (APR) : For non-emergency operations where concentrations may exceed exposure limits, a full-face respirator with organic vapor cartridges (type ABEK as per EN 14387) should be used.[2]
-
Supplied-Air Respirator : In situations with high or unknown concentrations, a full-face supplied-air respirator operating in a positive-pressure mode is required.[1][2]
-
-
Compliance : All respirator use must comply with a formal respiratory protection program, as detailed by OSHA (29 CFR 1910.134), which includes fit-testing and medical evaluation.[1][8]
B. Hand Protection: The Critical Interface
Skin contact is a primary exposure route.[9] Glove selection is therefore critical and must be based on chemical resistance data.
-
Glove Material Selection : The choice of glove material must provide sufficient protection against quinoline and similar aromatic compounds.
| Glove Material | Performance Against Aromatic Compounds | Recommendation |
| Butyl Rubber | Excellent resistance. | Recommended for direct handling and prolonged tasks.[3] |
| Viton™ | Excellent resistance. | Recommended for direct handling and prolonged tasks.[3] |
| Neoprene | Good resistance. | Suitable , especially as an outer glove in a double-gloving scenario.[8] |
| Nitrile | Moderate resistance; breakthrough times can vary. | Suitable for splash protection only . Not for immersion or prolonged contact. Should be used as part of a double-gloving system.[8] |
| Latex | Poor resistance. | Not Recommended . |
-
Protocol: Double Gloving : Always wear two pairs of gloves. An inner nitrile glove provides a base layer of protection, while an outer, more resistant glove (e.g., butyl rubber or neoprene) takes the primary exposure. This allows for the safe removal of the outer glove if contamination occurs, without losing all hand protection.
-
Technique : Inspect gloves for any signs of degradation or puncture before each use.[2] Use proper removal techniques to avoid touching the outer surface of the contaminated glove with bare skin.[2] Dispose of contaminated gloves immediately as hazardous waste.[5]
C. Eye and Face Protection
The compound is a serious eye irritant.[2][3][4] Protection against splashes and airborne particles is mandatory.
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection as they are not sealed around the eyes.
-
Splash Hazard : When handling liquids or performing tasks with a higher risk of splashing (e.g., transferring solutions, large-scale reactions), a full-face shield must be worn in addition to chemical splash goggles.[2]
D. Body Protection
A complete barrier is necessary to protect against skin contact and contamination of personal clothing.
-
Lab Coat : A clean, fully buttoned lab coat made of a low-permeability material is required.
-
Chemical-Resistant Apron : For procedures involving significant quantities of liquid, a chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier.[10]
-
Full Suit : For large-scale operations or emergency spill response, a complete chemical-protective suit should be utilized.[2]
-
Footwear : Closed-toe shoes made of a non-porous material are mandatory. Shoe covers should be used if there is a risk of floor contamination.
Operational and Disposal Plans
A. Workflow: Weighing and Preparing a Solution
This workflow illustrates the integration of PPE and safety procedures into a common laboratory task.
Caption: Step-by-step workflow for safely weighing and dissolving the compound.
B. Spill Management Protocol
In the event of a spill, a calm and systematic response is crucial. The following procedure is for small, manageable spills that do not pose a fire or major respiratory hazard.[7]
-
Alert & Evacuate : Immediately alert colleagues in the vicinity. Evacuate the immediate area if necessary.[1][7]
-
Control & Contain : Restrict access to the area. If safe to do so, prevent the spill from spreading by creating a dike with an inert absorbent material (e.g., vermiculite, sand).[1][2] Do not use combustible materials.
-
Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection if vapors are present.
-
Absorb & Collect : Gently cover and absorb the spill with an inert material.[1][2] Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to the Chemical Hygiene Officer or laboratory supervisor, in accordance with your institution's Chemical Hygiene Plan.[11]
C. Disposal Plan
Due to its presumed carcinogenicity and aquatic toxicity, all waste streams containing 4-(4-Heptyloxybenzoyl)quinoline must be treated as hazardous waste.
-
Contaminated PPE : All used gloves, absorbent pads, and disposable lab coats must be placed in a clearly labeled, sealed hazardous waste bag or container.[2]
-
Chemical Waste : Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour this chemical down the drain.[1][4]
-
Disposal Vendor : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste, handled through your institution's certified waste management service.[1][12]
References
-
Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS . CDH Fine Chemical.
-
Quinoline - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o.
-
Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health.
-
SAFETY DATA SHEET - 4-Hydroxyquinoline . Fisher Scientific.
-
Safety Data Sheet: quinoline . Chemos GmbH & Co. KG.
-
Material Safety Data Sheet - Quinoline, 96% . Acros Organics (Fisher Scientific).
-
QUINOLINE FOR SYNTHESIS . Loba Chemie.
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
-
Safety First: Best Practices for Handling Research Chemicals . XPRESS CHEMS.
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Chemical Safety Guide, 5th Ed . NIH Office of Research Services.
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Chemicals - safe use and handling . Health and Safety Executive (HSE).
-
Personal protective equipment for preparing toxic drugs . GERPAC.
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Specific Chemicals Guidelines . Columbia University Research.
-
Guidance for Selection of Personal Protective Equipment for TDI Users . American Chemistry Council.
-
Personal protective equipment when handling plant protection products . Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL).
Sources
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. research.columbia.edu [research.columbia.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. hse.gov.uk [hse.gov.uk]
- 11. osha.gov [osha.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
